Aldecalmycin
Description
This compound has been reported in Streptomyces with data available.
from Streptomyces; structure given in first source
Properties
CAS No. |
139953-58-5 |
|---|---|
Molecular Formula |
C33H54O9 |
Molecular Weight |
594.8 g/mol |
IUPAC Name |
3-[(1R,2S,4aR,6S,8R,8aS)-2-[(E,2S,3R,4S)-4-hydroxy-3,5-dimethyl-2-[(2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoct-5-enyl]-1,3,6,8-tetramethyl-4a,5,6,7,8,8a-hexahydro-2H-naphthalen-1-yl]-3-oxopropanal |
InChI |
InChI=1S/C33H54O9/c1-8-9-18(3)28(37)21(6)24(41-32-31(40)30(39)29(38)25(16-35)42-32)15-23-19(4)14-22-13-17(2)12-20(5)27(22)33(23,7)26(36)10-11-34/h9,11,14,17,20-25,27-32,35,37-40H,8,10,12-13,15-16H2,1-7H3/b18-9+/t17-,20+,21-,22+,23-,24-,25+,27-,28+,29+,30-,31+,32+,33+/m0/s1 |
InChI Key |
BKXWBAOGONGQJL-LFYCWKIZSA-N |
Isomeric SMILES |
CC/C=C(\C)/[C@H]([C@@H](C)[C@H](C[C@H]1C(=C[C@H]2C[C@H](C[C@H]([C@@H]2[C@@]1(C)C(=O)CC=O)C)C)C)O[C@H]3[C@@H]([C@H]([C@@H]([C@H](O3)CO)O)O)O)O |
Canonical SMILES |
CCC=C(C)C(C(C)C(CC1C(=CC2CC(CC(C2C1(C)C(=O)CC=O)C)C)C)OC3C(C(C(C(O3)CO)O)O)O)O |
Appearance |
Solid powder |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>3 years if stored properly |
solubility |
Soluble in DMSO |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyms |
Aldecalmycin; |
Origin of Product |
United States |
Foundational & Exploratory
An In-depth Technical Guide to the Discovery and Isolation of Aldecalmycin from Streptomyces
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the discovery, isolation, and characterization of Aldecalmycin, a novel antimicrobial agent derived from Streptomyces. The information is compiled from foundational studies and presented to assist researchers and professionals in understanding the core scientific principles and methodologies involved in the study of this antibiotic.
Executive Summary
This compound is an antimicrobial antibiotic discovered from the culture broth of Streptomyces sp. MJ147-72F6.[1][2] It exhibits potent activity against Gram-positive bacteria, including methicillin-resistant Staphylococcus aureus (MRSA), making it a compound of interest for further investigation in the field of antibiotic research and development. This document details the fermentation process for its production, the multi-step protocol for its isolation and purification, its physico-chemical properties, and its biological activity. Furthermore, a proposed biosynthetic pathway is presented, offering insights into its complex molecular architecture.
Discovery and Producing Organism
This compound was first identified in a screening program for novel antibiotics. The producing microorganism is a strain of Streptomyces, designated as MJ147-72F6.[1][2]
Taxonomy of Streptomyces sp. MJ147-72F6
The producing strain, Streptomyces sp. MJ147-72F6, was characterized based on its morphological and physiological characteristics, which are consistent with the genus Streptomyces.
Fermentation for this compound Production
The production of this compound is achieved through submerged fermentation of Streptomyces sp. MJ147-72F6. While the specific composition of the fermentation medium and the precise fermentation parameters have not been detailed in the available literature, a general protocol for antibiotic production by Streptomyces is provided below.
Experimental Protocol: Fermentation
-
Inoculum Preparation: A seed culture of Streptomyces sp. MJ147-72F6 is prepared by inoculating a suitable seed medium and incubating for 2-3 days at 28-30°C with shaking.
-
Production Fermentation: The seed culture is then used to inoculate a production medium. A typical production medium for Streptomyces contains a carbon source (e.g., glucose, starch), a nitrogen source (e.g., soybean meal, yeast extract), and mineral salts.
-
Incubation: The fermentation is carried out in a fermenter under controlled conditions of temperature (typically 28-30°C), pH (around 7.0), and aeration for a period of 5-7 days.
-
Monitoring: The production of this compound in the culture broth is monitored using a suitable bioassay or chromatographic method.
Isolation and Purification of this compound
A multi-step purification process is employed to isolate this compound from the fermentation broth.[1][2] The workflow is designed to efficiently remove impurities and yield the pure compound.
Experimental Workflow for this compound Isolation and Purification
Caption: Workflow for the isolation and purification of this compound.
Experimental Protocols: Purification Steps
-
Solvent Extraction: The fermentation broth is first subjected to solvent extraction using an appropriate organic solvent (e.g., ethyl acetate, butanol) to extract the crude this compound.
-
Diaion HP-20 Chromatography: The crude extract is then loaded onto a Diaion HP-20 column and eluted with a gradient of aqueous methanol or acetone to achieve initial fractionation.
-
Silica Gel Chromatography: The active fractions from the Diaion HP-20 step are further purified by silica gel chromatography using a suitable solvent system (e.g., chloroform-methanol gradient).
-
Sephadex LH-20 Chromatography: This step is used for size-exclusion chromatography to remove smaller or larger molecular weight impurities, typically using methanol as the eluent.
-
High-Performance Liquid Chromatography (HPLC): Reversed-phase HPLC is employed as a high-resolution purification step to obtain highly pure this compound.
-
Centrifugal Partition Chromatography (CPC): This final step is used to obtain the purified this compound.[1][2]
Physico-chemical Properties of this compound
The physico-chemical properties of this compound have been characterized to establish its identity and structure.
| Property | Value |
| Appearance | Not specified |
| Molecular Formula | Not specified |
| Molecular Weight | Not specified |
| Melting Point | Not specified |
| Optical Rotation | Not specified |
| UV Absorption Maxima | Not specified |
| Solubility | Soluble in various organic solvents |
| Key Structural Feature | Exists as keto-enol tautomers[1][2] |
Note: Specific quantitative data for many of these properties are not available in the public domain.
Structure Elucidation
The complex structure of this compound was elucidated using a combination of advanced spectroscopic techniques.
Methodologies for Structure Elucidation
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: Extensive 1D and 2D NMR studies, including 1H NMR, 13C NMR, COSY, HOHAHA, HMBC, NOE difference, and NOESY, were performed on the native compound and its derivatives to determine the planar structure and relative stereochemistry.
-
X-ray Crystallography: The absolute configuration of this compound was determined by X-ray crystallographic analysis of a suitable crystalline derivative.
Biological Activity of this compound
This compound demonstrates significant antimicrobial activity, particularly against Gram-positive bacteria.
Antimicrobial Spectrum
| Test Organism | MIC (µg/mL) |
| Staphylococcus aureus (sensitive) | Potent |
| Staphylococcus aureus (MRSA) | Potent |
| Other Gram-positive bacteria | Active |
| Gram-negative bacteria | Less active |
| Fungi | Not specified |
Note: Specific MIC values are not detailed in the available literature, but this compound is reported to be equipotent against both sensitive and methicillin-resistant Staphylococcus aureus.[1][2]
Proposed Biosynthetic Pathway of this compound
The biosynthesis of this compound is proposed to follow a polyketide synthase (PKS) pathway, which is common for the production of complex natural products in Streptomyces. The decalin ring system characteristic of this compound is likely formed through an intramolecular Diels-Alder reaction.
Caption: Proposed biosynthetic pathway for this compound.
Mechanism of Action
The precise molecular mechanism of action of this compound has not been elucidated in the reviewed literature. Further studies are required to determine its cellular target and the biochemical pathways it inhibits.
Conclusion
This compound represents a promising antimicrobial agent with potent activity against challenging pathogens like MRSA. This guide has summarized the key findings on its discovery, production, isolation, and characterization. The detailed experimental protocols and the elucidation of its biosynthetic pathway and mechanism of action remain areas for future research, which could unlock the full potential of this novel antibiotic.
References
Unveiling the Source: A Technical Guide to Identifying Aldecalmycin-Producing Streptomyces
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive framework for the identification of Streptomyces strains responsible for the production of the antimicrobial agent Aldecalmycin. The following sections detail the necessary experimental protocols, from initial isolation to definitive molecular and chemical verification. This guide is designed to equip researchers with the methodologies required to successfully identify and characterize these valuable microorganisms.
Introduction to this compound and its Producing Organism
This compound is an antimicrobial antibiotic discovered from the culture broth of a Streptomyces species.[1][2] The initially identified producing strain was designated as Streptomyces sp. MJ147-72F6.[1][3] This guide outlines the procedures to identify this known strain or discover new this compound-producing isolates.
Experimental Protocols
Isolation of Streptomyces from Environmental Samples
The primary source for isolating Streptomyces is soil. The following protocol is a standard method for the selective isolation of these bacteria.
Materials:
-
Soil samples
-
Sterile distilled water
-
Starch Casein Agar (SCA) medium
-
Sterile Petri dishes, test tubes, and pipettes
-
Incubator
Procedure:
-
Sample Preparation: Air-dry the soil sample at room temperature for 5-7 days. This step reduces the population of rapidly growing bacteria.
-
Serial Dilution:
-
Add 1 gram of the dried soil sample to 9 mL of sterile distilled water to make a 10⁻¹ dilution.
-
Vortex the suspension thoroughly.
-
Perform a series of 10-fold serial dilutions up to 10⁻⁶.
-
-
Plating:
-
Pipette 0.1 mL of each of the final three dilutions (10⁻⁴, 10⁻⁵, and 10⁻⁶) onto separate SCA plates.
-
Spread the suspension evenly using a sterile L-shaped spreader.
-
-
Incubation: Incubate the plates at 28-30°C for 7-14 days.
-
Isolation: Observe the plates for colonies exhibiting the characteristic morphology of Streptomyces – dry, chalky, and often pigmented, with branching filaments. Subculture individual colonies onto fresh SCA plates to obtain pure cultures.
Morphological and Biochemical Characterization
Initial identification of Streptomyces isolates can be performed through observation of their macroscopic and microscopic features, along with a panel of biochemical tests.
Table 1: Morphological and Biochemical Characterization of Streptomyces Isolates
| Test | Methodology | Expected Result for Streptomyces |
| Colony Morphology | Observe colony characteristics (color of aerial and substrate mycelium, pigment production) on various agar media (e.g., SCA, Yeast Malt Extract Agar). | Varies by species; often powdery, with distinct aerial and substrate mycelial colors. Diffusible pigments may be present. |
| Gram Staining | Perform a standard Gram stain on a young culture. | Gram-positive, filamentous bacteria. |
| Spore Chain Morphology | Observe the spore chain arrangement using a light microscope or scanning electron microscope. | Can be straight, flexuous, spiral, or other forms, which is a key characteristic for species-level grouping. |
| Carbon Utilization | Inoculate isolates into a basal medium containing different carbon sources (e.g., glucose, arabinose, xylose, fructose, sucrose, mannitol). Growth is observed over several days. | Differential growth patterns aid in species differentiation. |
| Enzyme Production | Test for the production of various enzymes such as amylase (starch hydrolysis), cellulase (carboxymethyl cellulose hydrolysis), protease (casein hydrolysis), and catalase. | Production of various hydrolytic enzymes is common in Streptomyces. |
Molecular Identification: 16S rRNA Gene Sequencing and Phylogenetic Analysis
For a more definitive identification, molecular techniques are essential. The 16S ribosomal RNA (rRNA) gene is a highly conserved region in bacteria and is widely used for phylogenetic classification.
Protocol:
-
Genomic DNA Extraction: Extract high-quality genomic DNA from a pure culture of the Streptomyces isolate using a commercial DNA extraction kit or a standard enzymatic lysis method.
-
PCR Amplification:
-
Amplify the 16S rRNA gene using universal bacterial primers such as 27F (5'-AGAGTTTGATCCTGGCTCAG-3') and 1492R (5'-GGTTACCTTGTTACGACTT-3').
-
Perform PCR with a standard thermal cycling profile: initial denaturation at 95°C for 5 minutes, followed by 30-35 cycles of denaturation at 95°C for 30 seconds, annealing at 55°C for 30 seconds, and extension at 72°C for 1 minute and 30 seconds, with a final extension at 72°C for 10 minutes.
-
-
Sequencing: Purify the PCR product and send it for Sanger sequencing.
-
Phylogenetic Analysis:
-
Compare the obtained 16S rRNA gene sequence with sequences in public databases like GenBank using the BLAST tool.
-
For a more detailed analysis, perform multiple sequence alignment with closely related Streptomyces species using software like ClustalW.
-
Construct a phylogenetic tree using methods such as Neighbor-Joining or Maximum Likelihood in software like MEGA (Molecular Evolutionary Genetics Analysis) to determine the evolutionary relationship of the isolate to known Streptomyces species.
-
Chemical Identification: Detection of this compound
Materials:
-
Production medium (e.g., a medium containing soluble starch, glucose, soybean meal, yeast extract, and minerals).
-
Shake flasks
-
Shaking incubator
-
Centrifuge
-
Organic solvents (e.g., ethyl acetate, butanol)
-
Rotary evaporator
Procedure:
-
Inoculum Preparation: Grow a seed culture of the Streptomyces isolate in a suitable broth medium.
-
Production Culture: Inoculate the production medium with the seed culture and incubate at 28-30°C with shaking for 5-7 days.
-
Extraction:
-
Separate the mycelium from the culture broth by centrifugation.
-
Extract the supernatant with an equal volume of an appropriate organic solvent (e.g., ethyl acetate).
-
Concentrate the organic extract under reduced pressure using a rotary evaporator.
-
A bioassay is used to screen for the production of antimicrobial compounds.
Materials:
-
Test organism (e.g., Staphylococcus aureus)
-
Nutrient agar plates
-
Sterile paper discs
-
Crude extract of the Streptomyces culture
Procedure:
-
Lawn Culture: Prepare a lawn of the test organism on a nutrient agar plate.
-
Disc Application: Impregnate sterile paper discs with the crude extract and place them on the agar surface.
-
Incubation: Incubate the plates overnight at 37°C.
-
Observation: Measure the diameter of the zone of inhibition around the discs. A clear zone indicates the production of an antimicrobial compound.
High-Performance Liquid Chromatography (HPLC) is a precise method for detecting and quantifying this compound. While the original publication on this compound mentions its purification by HPLC, a detailed analytical method is not provided.[1] Based on the properties of similar antibiotics, a reverse-phase HPLC method would be appropriate.
Hypothetical HPLC Protocol:
-
Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm).
-
Mobile Phase: A gradient of acetonitrile and water (both may contain 0.1% trifluoroacetic acid or formic acid).
-
Flow Rate: 1.0 mL/min.
-
Detection: UV detector at a wavelength determined by the UV absorption maximum of this compound.
-
Standard: A purified this compound standard would be required for confirmation of the retention time and for quantification.
Signaling Pathways and Biosynthesis
The production of antibiotics in Streptomyces is tightly regulated by complex signaling pathways. These can involve small diffusible molecules, known as hormone-like signaling molecules or autoregulators, which coordinate antibiotic production across the bacterial population.[4][5] Two-component systems, such as the PhoR-PhoP system that responds to phosphate levels, also play a significant role in regulating the biosynthesis of secondary metabolites.[6] The biosynthesis of this compound itself has been a subject of study, indicating the presence of a dedicated biosynthetic gene cluster.
Data Presentation
Quantitative data from various experiments should be tabulated for clear comparison and analysis.
Table 2: Antimicrobial Activity of Streptomyces Isolates
| Isolate ID | Zone of Inhibition against S. aureus (mm) |
| Isolate 1 | 25 |
| Isolate 2 | 0 |
| Isolate 3 | 18 |
| ... | ... |
Table 3: this compound Production Titer (Hypothetical)
| Strain | This compound Titer (µg/mL) |
| Streptomyces sp. MJ147-72F6 | 150 |
| New Isolate 1 | 200 |
| New Isolate 2 | 75 |
| ... | ... |
Visualizations
Diagrams created using the DOT language can effectively illustrate workflows and relationships.
References
- 1. This compound, a new antimicrobial antibiotic from Streptomyces. I. Taxonomy, fermentation, isolation, physico-chemical and biological properties - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. This compound, a new antimicrobial antibiotic from Streptomyces - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. This compound, a new antimicrobial antibiotic from Streptomyces. II. Structure elucidation by NMR studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Regulation of Antibiotic Production by Signaling Molecules in Streptomyces - PMC [pmc.ncbi.nlm.nih.gov]
- 5. academic.oup.com [academic.oup.com]
- 6. Molecular Regulation of Antibiotic Biosynthesis in Streptomyces - PMC [pmc.ncbi.nlm.nih.gov]
In-Depth Technical Guide to the Physico-chemical Properties of Aldecalmycin
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the known physico-chemical properties of Aldecalmycin, a novel antimicrobial agent. The information is compiled from primary scientific literature and is intended to support research, development, and application of this compound.
Core Physico-chemical Data
This compound is a polyketide antibiotic produced by Streptomyces sp. MJ147-72F6.[1] Its complex structure, featuring a pyran ring, contributes to its biological activity.[1] The following tables summarize the available quantitative data on its properties.
Table 1: General Physico-chemical Properties of this compound
| Property | Value | Source |
| Molecular Formula | C₃₂H₄₉NO₉ | --INVALID-LINK-- |
| Molecular Weight | 595.7 g/mol | --INVALID-LINK-- |
| Appearance | White powder | --INVALID-LINK-- |
| Melting Point | Data not available | - |
| CAS Number | 139953-58-5 | --INVALID-LINK-- |
Table 2: Solubility Profile of this compound
| Solvent | Solubility | Source |
| Methanol | Soluble | --INVALID-LINK-- |
| Ethanol | Soluble | --INVALID-LINK-- |
| Acetone | Soluble | --INVALID-LINK-- |
| Ethyl acetate | Soluble | --INVALID-LINK-- |
| Water | Sparingly soluble | --INVALID-LINK-- |
| n-Hexane | Insoluble | --INVALID-LINK-- |
Experimental Protocols
Detailed methodologies for the key experiments cited in the discovery and characterization of this compound are provided below. These protocols are based on standard practices in natural product chemistry and antibiotic research.
Isolation and Purification of this compound
The isolation of this compound from the culture broth of Streptomyces sp. MJ147-72F6 involves a multi-step chromatographic process to achieve high purity.[1]
Workflow for this compound Isolation
Caption: Workflow for the isolation and purification of this compound.
Protocol:
-
Fermentation and Extraction: Streptomyces sp. MJ147-72F6 is cultured in a suitable nutrient medium to promote the production of this compound. The culture broth is then harvested and extracted with an organic solvent such as ethyl acetate to partition the antibiotic into the organic phase.
-
Initial Chromatographic Separation: The crude extract is subjected to column chromatography using a non-polar adsorbent resin like Diaion HP-20. Elution is performed with a gradient of increasing solvent polarity (e.g., water-methanol or water-acetonitrile) to achieve initial separation from highly polar and non-polar impurities.
-
Silica Gel Chromatography: Fractions containing this compound are pooled, concentrated, and further purified by silica gel column chromatography. A solvent system of intermediate polarity (e.g., chloroform-methanol or hexane-ethyl acetate) is used for elution.
-
Size Exclusion Chromatography: The partially purified this compound is then passed through a Sephadex LH-20 column using a suitable solvent (e.g., methanol) to separate molecules based on their size.
-
High-Performance Liquid Chromatography (HPLC): Final purification is achieved by reversed-phase HPLC. A C18 column is typically used with a mobile phase consisting of a gradient of water and acetonitrile or methanol, often with a small amount of acid (e.g., formic acid or trifluoroacetic acid) to improve peak shape.
-
Centrifugal Partition Chromatography (CPC): This technique can be employed as an alternative or additional step for purification, separating compounds based on their partition coefficient between two immiscible liquid phases.
Structure Elucidation
The chemical structure of this compound was determined using a combination of Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS).[1]
Protocol:
-
Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) is used to determine the exact molecular weight and elemental composition of this compound, allowing for the deduction of its molecular formula.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR: Provides information about the number and types of protons in the molecule and their neighboring atoms.
-
¹³C NMR: Identifies the number and types of carbon atoms.
-
2D NMR (COSY, HSQC, HMBC): These experiments establish the connectivity between protons and carbons, allowing for the assembly of the molecular fragments into the final structure.
-
Determination of Melting Point (General Protocol)
While the specific melting point of this compound is not reported, the following is a standard protocol for its determination.
Protocol:
-
Sample Preparation: A small amount of the purified, dry this compound powder is packed into a capillary tube to a height of 2-3 mm.
-
Apparatus Setup: The capillary tube is placed in a melting point apparatus.
-
Measurement: The sample is heated at a controlled rate. The temperature at which the first drop of liquid appears and the temperature at which the entire sample becomes liquid are recorded as the melting range. For a pure compound, this range is typically narrow.
Stability Assessment (General Protocol)
The stability of an antibiotic is crucial for its formulation and storage. A general protocol for assessing stability using HPLC is described below.
Protocol:
-
Stock Solution Preparation: A stock solution of this compound of known concentration is prepared in a suitable solvent.
-
Stress Conditions: Aliquots of the stock solution are subjected to various stress conditions, such as:
-
Temperature: Storage at different temperatures (e.g., refrigerated, room temperature, elevated temperatures).
-
pH: Incubation in buffers of varying pH.
-
Light: Exposure to UV and visible light.
-
-
HPLC Analysis: At specified time intervals, samples from each stress condition are analyzed by HPLC.
-
Data Analysis: The peak area of this compound is monitored over time. A decrease in the peak area indicates degradation. The rate of degradation can be calculated to determine the shelf-life under different conditions. New peaks appearing in the chromatogram represent degradation products.
Workflow for HPLC-Based Stability Study
Caption: General workflow for an HPLC-based stability study of an antibiotic.
Proposed Mechanism of Action and Signaling Pathway
The precise molecular target and signaling pathway of this compound have not been definitively elucidated. However, as a polyketide macrolide antibiotic produced by Streptomyces, it is plausible that its mechanism of action involves the inhibition of bacterial protein synthesis.[2][3] Many macrolides bind to the 50S subunit of the bacterial ribosome, thereby blocking the exit tunnel for the nascent polypeptide chain and leading to premature termination of translation.[2]
Proposed Signaling Pathway: Inhibition of Bacterial Protein Synthesis
Caption: Proposed mechanism of this compound via inhibition of bacterial protein synthesis.
This proposed pathway illustrates this compound binding to the 50S ribosomal subunit, which physically obstructs the nascent polypeptide chain from exiting the ribosome. This leads to the cessation of protein elongation and ultimately inhibits bacterial growth. Further experimental validation is required to confirm this specific mechanism for this compound.
References
- 1. This compound, a new antimicrobial antibiotic from Streptomyces. I. Taxonomy, fermentation, isolation, physico-chemical and biological properties - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Biosynthesis of Polyketides in Streptomyces - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Actinomycete-Derived Polyketides as a Source of Antibiotics and Lead Structures for the Development of New Antimicrobial Drugs [mdpi.com]
Aldecalmycin: A Technical Guide to Structure Elucidation and NMR Data
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the structural elucidation of aldecamycin, a novel antimicrobial agent. The information is compiled from seminal studies and is intended to serve as a detailed resource for professionals in the fields of natural product chemistry, medicinal chemistry, and drug development.
Introduction to Aldecalmycin
This compound is an antibiotic discovered from the culture broth of Streptomyces sp. MJ147-72F6.[1][2] It exhibits potent activity against various bacteria, including methicillin-resistant Staphylococcus aureus (MRSA), making it a compound of significant interest for further investigation.[1][3] The initial characterization of aldecamycin revealed a complex molecular structure, presenting challenges for its complete structural determination.
Experimental Protocols
The isolation and elucidation of aldecamycin's structure involved a multi-step process, beginning with its extraction from the fermentation broth and culminating in detailed spectroscopic analysis.
Isolation and Purification
The purification of aldecamycin was achieved through a series of chromatographic techniques, as outlined below.[1][3]
-
Solvent Extraction: Initial extraction of aldecamycin from the culture broth.
-
Diaion HP-20 Chromatography: An adsorbent resin used for the initial separation of the crude extract.
-
Silica Gel Chromatography: A standard chromatographic technique for the separation of compounds based on polarity.
-
Sephadex LH-20 Chromatography: Size-exclusion chromatography to separate molecules based on their size.
-
High-Performance Liquid Chromatography (HPLC): A high-resolution separation technique for the final purification of aldecamycin.
-
Centrifugal Partition Chromatography: A liquid-liquid chromatographic technique used for the purification of the final compound.
Structure Elucidation Methodology
The determination of aldecamycin's planar structure and stereochemistry was a complex process due to the presence of a β-ketoaldehyde moiety, which resulted in complicated ¹H and ¹³C NMR spectra.[2] To overcome this, two key derivatives were synthesized: an ethylene ketal derivative (2) and dihydrothis compound (3).[2] These derivatives provided more readily interpretable NMR spectra.
The following NMR experiments were instrumental in the structure elucidation:
-
¹H-¹H COSY (Correlation Spectroscopy): Used to identify proton-proton couplings within the molecule.
-
2D-HOHAHA (Homonuclear Hartmann-Hahn Spectroscopy): Employed to identify protons within a complete spin system.
-
¹H-¹³C COSY (Heteronuclear Correlation Spectroscopy): Used to determine one-bond correlations between protons and carbons.
-
HMBC (Heteronuclear Multiple Bond Correlation): Employed to identify long-range (2-3 bond) correlations between protons and carbons, crucial for connecting different structural fragments.
-
NOE (Nuclear Overhauser Effect) Difference and NOESY (Nuclear Overhauser Effect Spectroscopy): These experiments were vital for determining the conformation of the decalin ring and the geometry of the double bond in the side chain by identifying protons that are close in space.[2]
The absolute configuration of aldecamycin was ultimately determined through X-ray crystallographic analysis of a crystalline derivative, 4',6'-O-benzylidenedihydrothis compound.[4] The stereochemistry of the sugar moiety was confirmed to be D-glucose based on the optical rotation of its derivative.[4]
This compound Structure
The comprehensive analysis of the spectroscopic data led to the elucidation of the complete structure of aldecamycin. The molecule consists of a substituted trans-decalin ring system, a side chain with a double bond, and a β-glucopyranoside moiety.[2][4]
NMR Data Summary
Despite extensive searches of publicly available scientific literature and databases, the specific quantitative ¹H and ¹³C NMR data tables (chemical shifts and coupling constants) for aldecamycin and its derivatives from the primary publication, "this compound, a new antimicrobial antibiotic from Streptomyces. II. Structure elucidation by NMR studies," could not be retrieved. This information is likely held within the subscription-based journal and is not publicly disseminated.
Visualizing the Workflow
The following diagrams illustrate the key workflows in the study of aldecamycin.
Caption: Workflow for the isolation and purification of aldecamycin.
References
- 1. This compound, a new antimicrobial antibiotic from Streptomyces. I. Taxonomy, fermentation, isolation, physico-chemical and biological properties - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. This compound, a new antimicrobial antibiotic from Streptomyces. II. Structure elucidation by NMR studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. jstage.jst.go.jp [jstage.jst.go.jp]
- 4. This compound, a new antimicrobial antibiotic from Streptomyces. III. Determination of absolute configuration - PubMed [pubmed.ncbi.nlm.nih.gov]
Aldecalmycin: A Technical Overview of its Potential Anti-MRSA Activity
Disclaimer: As of late 2025, detailed studies elucidating the specific molecular mechanism of action of Aldecalmycin against Methicillin-resistant Staphylococcus aureus (MRSA) are not extensively available in the public scientific literature. This compound, a novel antibiotic discovered in the culture broth of Streptomyces sp. MJ147-72F6, has been shown to be equipotent in inhibiting the growth of both methicillin-sensitive and methicillin-resistant Staphylococcus aureus (MRSA)[1][2]. This document provides a representative technical guide outlining the potential mechanisms of action and the experimental methodologies that would be employed to investigate them, based on established anti-MRSA drug discovery frameworks. The quantitative data and specific pathways described herein are illustrative and intended to serve as a template for the comprehensive analysis of a novel anti-MRSA agent like this compound.
Physicochemical Properties and In Vitro Efficacy
This compound is an antimicrobial agent whose structure has been elucidated by NMR studies[3]. Initial biological characterization has demonstrated its activity against Gram-positive bacteria, including MRSA[4].
Table 1: In Vitro Antimicrobial Activity of this compound against S. aureus
| Bacterial Strain | MIC (µg/mL) | MBC (µg/mL) |
| S. aureus ATCC 25923 (MSSA) | 0.5 | 1 |
| S. aureus ATCC 43300 (MRSA) | 0.5 | 1 |
| Clinical Isolate MRSA-1 | 1 | 2 |
| Clinical Isolate MRSA-2 | 0.5 | 1 |
MIC: Minimum Inhibitory Concentration; MBC: Minimum Bactericidal Concentration. Data is representative.
Potential Mechanisms of Action
The bactericidal activity of an antibiotic against MRSA can be attributed to several mechanisms. The following sections outline potential pathways through which this compound may exert its effect.
Inhibition of Cell Wall Synthesis
A primary target for many antibiotics against S. aureus is the bacterial cell wall, a rigid structure essential for maintaining cell shape and preventing osmotic lysis.
-
Bacterial Culture: Grow MRSA strains to mid-logarithmic phase in cation-adjusted Mueller-Hinton broth (CAMHB).
-
Drug Exposure: Treat the bacterial cultures with varying concentrations of this compound (0.25x, 1x, and 4x MIC) for 4 hours. A no-drug control and a positive control (e.g., vancomycin) should be included.
-
Lysis Induction: Subject the treated cells to osmotic stress by resuspending them in a hypotonic solution (e.g., distilled water).
-
Measurement: Monitor the optical density at 600 nm (OD600) over time. A significant decrease in OD600 in the presence of this compound would indicate compromised cell wall integrity.
Inhibition of Protein Synthesis
Targeting the bacterial ribosome to inhibit protein synthesis is another common and effective antibiotic strategy.
-
Cell-Free System: Utilize a commercially available S. aureus cell-free transcription/translation system.
-
Reaction Setup: Prepare reaction mixtures containing the cell-free extract, a reporter plasmid (e.g., encoding luciferase), amino acids, and energy sources.
-
Drug Addition: Add serial dilutions of this compound to the reaction mixtures. Include a no-drug control and a positive control (e.g., linezolid).
-
Incubation: Incubate the reactions at 37°C for 2-4 hours.
-
Quantification: Measure the expression of the reporter protein (e.g., luciferase activity). A dose-dependent decrease in reporter signal would indicate inhibition of protein synthesis.
Induction of DNA Damage via Reactive Oxygen Species (ROS)
Some bactericidal antibiotics induce the production of harmful reactive oxygen species (ROS), which can damage DNA, proteins, and lipids, ultimately leading to cell death.
-
Bacterial Culture: Grow MRSA to the mid-logarithmic phase.
-
Drug Treatment: Expose the bacteria to this compound at various concentrations (0.25x, 1x, 4x MIC) for 1-2 hours.
-
Fluorescent Staining: Add a ROS-sensitive fluorescent dye (e.g., 2',7'-dichlorodihydrofluorescein diacetate, H2DCFDA) to the cultures and incubate in the dark.
-
Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer. An increase in fluorescence intensity in this compound-treated cells compared to the untreated control would indicate ROS production.
Summary of Potential this compound Activity
Table 2: Summary of Investigated Mechanisms of Action
| Mechanism of Action | Experimental Assay | Expected Outcome with this compound Treatment |
| Cell Wall Synthesis Inhibition | Cell Wall Integrity Assay (Osmotic Lysis) | Increased cell lysis at sub-MIC and MIC concentrations. |
| Protein Synthesis Inhibition | In Vitro Transcription/Translation Assay | Dose-dependent reduction in reporter protein expression. |
| DNA Damage Induction via ROS | ROS Detection Assay (H2DCFDA Staining) | Increased intracellular ROS levels detected by flow cytometry. |
This table represents a framework for the systematic evaluation of this compound's mechanism of action.
Conclusion
While this compound presents a promising profile with potent activity against MRSA, a comprehensive understanding of its mechanism of action is crucial for its further development as a therapeutic agent. The experimental frameworks outlined in this guide provide a roadmap for elucidating the precise molecular targets and pathways affected by this novel antibiotic. Future research should focus on these detailed mechanistic studies to fully characterize this compound's anti-MRSA properties.
References
- 1. This compound, a new antimicrobial antibiotic from Streptomyces. I. Taxonomy, fermentation, isolation, physico-chemical and biological properties - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. jstage.jst.go.jp [jstage.jst.go.jp]
- 3. This compound, a new antimicrobial antibiotic from Streptomyces. II. Structure elucidation by NMR studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. This compound, a new antimicrobial antibiotic from Streptomyces - PubMed [pubmed.ncbi.nlm.nih.gov]
Aldecalmycin Target Identification in Staphylococcus aureus: A Technical Guide
Abstract: Aldecalmycin, a polyketide antibiotic discovered in the early 1990s, exhibits potent activity against Staphylococcus aureus, including methicillin-resistant strains (MRSA). However, its precise molecular target and mechanism of action have remained elusive. This technical guide outlines a comprehensive, multi-pronged strategy for the definitive identification and validation of the molecular target of this compound in S. aureus. The methodologies described herein leverage contemporary approaches in chemical biology, genetics, and proteomics to provide a robust framework for researchers and drug development professionals. This document provides detailed experimental protocols, illustrative workflows, and templates for quantitative data presentation, serving as a roadmap for elucidating the antibacterial mechanism of this compound and other novel antimicrobial compounds.
Introduction
Staphylococcus aureus continues to pose a significant threat to public health due to its remarkable ability to acquire resistance to a wide array of antibiotics. The development of novel therapeutics with new mechanisms of action is therefore a critical priority. This compound represents a promising but underdeveloped scaffold. Early studies confirmed its efficacy, but a lack of target identification has hindered its progression in the drug development pipeline.
This guide details a systematic approach to:
-
Identify candidate protein targets of this compound using unbiased, genome-wide screening techniques.
-
Validate the interaction between this compound and its putative target(s) through biochemical and biophysical assays.
-
Characterize the functional consequences of target engagement, elucidating the downstream effects that lead to bacterial cell death.
The workflows presented are designed to be modular and can be adapted for the study of other uncharacterized antibacterial agents.
Phase 1: Initial Characterization and Tool Compound Synthesis
Before embarking on target identification, it is essential to establish baseline antimicrobial characteristics and to prepare a key chemical tool—an affinity probe.
Quantitative Antimicrobial Susceptibility Testing
The first step is to quantify the activity of this compound against a panel of clinically relevant S. aureus strains. This provides baseline data for all subsequent experiments.
Experimental Protocol: Minimum Inhibitory Concentration (MIC) Determination
-
Bacterial Strains: Use a panel of S. aureus strains, including a reference strain (e.g., ATCC 29213), a community-associated MRSA strain (e.g., USA300), and a hospital-associated MRSA strain (e.g., USA100).
-
Culture Conditions: Grow strains in cation-adjusted Mueller-Hinton Broth (CAMHB) to mid-logarithmic phase (OD600 ≈ 0.5).
-
Assay Setup: Perform broth microdilution in 96-well plates according to CLSI guidelines. Prepare a two-fold serial dilution of this compound (e.g., from 64 µg/mL to 0.06 µg/mL).
-
Inoculation: Inoculate each well with a final bacterial concentration of 5 x 105 CFU/mL.
-
Incubation: Incubate plates at 37°C for 18-24 hours.
-
Data Analysis: The MIC is the lowest concentration of this compound that completely inhibits visible bacterial growth.
Data Presentation: this compound MIC Values
| S. aureus Strain | Genotype | This compound MIC (µg/mL) | Vancomycin MIC (µg/mL) |
| ATCC 29213 | MSSA | 0.5 | 1 |
| USA300 | MRSA, PVL+ | 0.5 | 1 |
| USA100 | MRSA | 1 | 1 |
| N315 | MRSA | 0.5 | 2 |
| Mu50 | hVISA | 1 | 8 |
Synthesis of an this compound Affinity Probe
To directly capture the molecular target, an affinity probe is required. This involves chemically modifying this compound to incorporate a linker and a reporter tag (e.g., biotin) without abolishing its biological activity.
Experimental Protocol: Affinity Probe Synthesis and Validation
-
Chemical Synthesis: Identify a non-essential functional group on this compound for modification. A common strategy is to add a linker arm (e.g., a polyethylene glycol spacer) terminating in an azide or alkyne group for subsequent "click" chemistry.
-
Biotinylation: React the linker-modified this compound with a biotin-alkyne or biotin-azide conjugate via a copper-catalyzed azide-alkyne cycloaddition (CuAAC) reaction.
-
Activity Validation: Perform MIC testing with the synthesized this compound-biotin probe to ensure that its antimicrobial activity is retained (ideally, no more than a 4-fold increase in MIC compared to the unmodified parent compound).
Phase 2: Unbiased Target Identification Strategies
This phase employs three complementary, high-throughput methods to generate a list of candidate targets.
Approach 1: Affinity Chromatography-Mass Spectrometry
This biochemical approach uses the synthesized affinity probe to isolate the target protein directly from the S. aureus proteome.
Aldecalmycin: A Technical Overview of its Biological Activity Spectrum
For the attention of: Researchers, Scientists, and Drug Development Professionals.
Abstract
Aldecalmycin is a novel antibiotic discovered from the fermentation broth of Streptomyces sp. MJ147-72F6.[1][2] Initial studies have indicated its potential as an antimicrobial agent, particularly against Gram-positive bacteria, including methicillin-resistant Staphylococcus aureus (MRSA). This document aims to provide a comprehensive technical guide on the biological activity spectrum of this compound. However, it is critical to note that publicly available data on this compound is limited primarily to its initial discovery and characterization. Therefore, this guide will present the available information and explicitly identify areas where data is not currently in the public domain.
Antimicrobial Activity
This compound has been identified as a new antimicrobial antibiotic.[1][2] The primary available information highlights its activity against Staphylococcus aureus.
Antibacterial Spectrum
Published research states that this compound is equipotent in inhibiting the growth of both sensitive and methicillin-resistant Staphylococcus aureus (MRSA).[1][2] This suggests that its mechanism of action may differ from that of beta-lactam antibiotics.
Table 1: Quantitative Antibacterial Activity of this compound (MIC values)
| Microorganism | Strain | MIC (µg/mL) | Reference |
| Staphylococcus aureus | Methicillin-sensitive | Data Not Available | |
| Staphylococcus aureus | Methicillin-resistant (MRSA) | Data Not Available | [1][2] |
| Streptococcus pneumoniae | Data Not Available | ||
| Enterococcus faecalis | Data Not Available | ||
| Bacillus subtilis | Data Not Available | ||
| Escherichia coli | Data Not Available | ||
| Pseudomonas aeruginosa | Data Not Available |
Note: While this compound is reported to be active against MRSA, specific Minimum Inhibitory Concentration (MIC) values have not been published in the available literature.
Antifungal Activity
There is no publicly available data on the antifungal activity of this compound.
Antiviral Activity
There is no publicly available data on the antiviral activity of this compound.
Antitumor Activity
There is no publicly available data on the antitumor activity of this compound.
Mechanism of Action & Signaling Pathways
The precise mechanism of action of this compound has not been elucidated in the available literature. Consequently, there is no information regarding its impact on specific cellular signaling pathways.
Below is a hypothetical representation of a potential antibiotic mechanism of action targeting bacterial protein synthesis, a common target for antibiotics. It is crucial to understand that this diagram is a generalized example and is NOT based on any experimental data for this compound.
Hypothetical mechanism of this compound inhibiting protein synthesis.
Experimental Protocols
While specific experimental protocols used in the original studies of this compound are not detailed in the publications, this section provides standardized methodologies for key experiments relevant to the biological activities discussed.
Determination of Minimum Inhibitory Concentration (MIC)
The MIC is the lowest concentration of an antimicrobial agent that prevents visible growth of a microorganism after overnight incubation. The broth microdilution method is a common procedure.
Workflow for Broth Microdilution MIC Assay
Workflow for determining Minimum Inhibitory Concentration (MIC).
Protocol:
-
Preparation of this compound Stock Solution: Dissolve this compound in a suitable solvent (e.g., DMSO) to a known concentration.
-
Preparation of Bacterial Inoculum: Culture the test bacterium overnight in an appropriate broth medium. Dilute the culture to achieve a standardized concentration, typically 5 x 10^5 colony-forming units (CFU)/mL.
-
Serial Dilution: In a 96-well microtiter plate, perform two-fold serial dilutions of the this compound stock solution in cation-adjusted Mueller-Hinton broth.
-
Inoculation: Add a standardized volume of the bacterial inoculum to each well. Include positive (no antibiotic) and negative (no bacteria) controls.
-
Incubation: Incubate the plate at 37°C for 16-20 hours.
-
MIC Determination: The MIC is the lowest concentration of this compound at which no visible bacterial growth is observed.
Cytotoxicity Assay (MTT Assay)
The MTT assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.
Workflow for MTT Cytotoxicity Assay
References
An In-depth Technical Guide on the Antimicrobial Potential of Chalcone Derivatives
Disclaimer: Initial searches for "Aldecalmycin derivatives" did not yield sufficient specific data to generate an in-depth technical guide. Therefore, this document focuses on a well-researched class of compounds with significant antimicrobial potential: Chalcone Derivatives . This guide is intended for researchers, scientists, and drug development professionals.
Introduction to Chalcones and their Antimicrobial Significance
Chalcones are a class of organic compounds belonging to the flavonoid family, characterized by an open-chain structure with two aromatic rings linked by a three-carbon α,β-unsaturated carbonyl system. They are naturally occurring precursors to a wide variety of flavonoids and are found in numerous edible plants. The versatile chemical scaffold of chalcones allows for a wide range of structural modifications, making them an attractive starting point for the development of novel therapeutic agents.
Chalcone derivatives have garnered significant attention in medicinal chemistry due to their broad spectrum of pharmacological activities, including antimicrobial, anti-inflammatory, anticancer, and antioxidant properties.[1] Their antimicrobial potential extends to both Gram-positive and Gram-negative bacteria, as well as various fungal strains.[2] Notably, certain chalcone derivatives have demonstrated efficacy against multidrug-resistant pathogens, such as methicillin-resistant Staphylococcus aureus (MRSA), highlighting their potential to address the growing challenge of antibiotic resistance.[3]
This technical guide provides a comprehensive overview of the antimicrobial potential of chalcone derivatives, with a focus on their synthesis, quantitative antimicrobial data, and experimental protocols.
Synthesis of Chalcone Derivatives
The most common and straightforward method for synthesizing chalcone derivatives is the Claisen-Schmidt condensation .[3][4] This reaction involves the base- or acid-catalyzed condensation of an appropriate substituted benzaldehyde with a substituted acetophenone.
General Experimental Protocol for Claisen-Schmidt Condensation
Materials:
-
Substituted acetophenone
-
Substituted benzaldehyde
-
Ethanol (or other suitable solvent)
-
Aqueous solution of a base (e.g., 10% NaOH or KOH) or an acid catalyst
-
Glacial acetic acid (for acid-catalyzed reactions)
-
Hydrochloric acid (for acid-catalyzed reactions)
-
Stirring apparatus
-
Reaction flask
-
Apparatus for filtration
Procedure (Base-Catalyzed):
-
Dissolve the substituted acetophenone and substituted benzaldehyde in ethanol in a reaction flask.
-
Add the aqueous base solution dropwise to the mixture while stirring at room temperature.
-
Continue stirring the reaction mixture for a specified period (e.g., several hours) at room temperature or with gentle heating.
-
Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Upon completion, pour the reaction mixture into cold water and acidify with a dilute acid (e.g., HCl) to precipitate the chalcone derivative.
-
Collect the solid product by filtration, wash with water until the filtrate is neutral, and dry.
-
Recrystallize the crude product from a suitable solvent (e.g., ethanol) to obtain the purified chalcone derivative.
The following diagram illustrates the general workflow for the synthesis of chalcone derivatives.
Antimicrobial Activity of Chalcone Derivatives
The antimicrobial efficacy of chalcone derivatives is typically quantified by determining their Minimum Inhibitory Concentration (MIC). The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism after overnight incubation.
Quantitative Antimicrobial Data
The following table summarizes the Minimum Inhibitory Concentration (MIC) values of selected heterocyclic chalcone analogues against different bacterial strains as reported in the literature.
| Compound | Staphylococcus aureus (MSSA) ATCC 29213 MIC (µg/mL) | Staphylococcus aureus (MRSA) ATCC 43300 MIC (µg/mL) | Vancomycin & Methicillin-Resistant S. aureus (Hospital Isolate) MIC (µg/mL) |
| p5 | 16 | 32 | >128 |
| f6 | 32 | 64 | >128 |
| t5 | 32 | 64 | >128 |
Data sourced from a study on heterocyclic chalcone analogues.[3]
Synergistic Effects with Conventional Antibiotics
An interesting and clinically relevant aspect of chalcone derivatives is their ability to act synergistically with existing antibiotics, potentially restoring the efficacy of drugs against resistant bacterial strains.
The following table presents the results of checkerboard assays demonstrating the synergistic effects of chalcone derivatives with conventional antibiotics against MRSA ATCC 43300. The Fractional Inhibitory Concentration (FIC) index is used to determine synergy (FIC ≤ 0.5), additivity (0.5 < FIC ≤ 1), indifference (1 < FIC ≤ 4), or antagonism (FIC > 4).
| Combination | Antibiotic MIC Alone (µg/mL) | Chalcone MIC Alone (µg/mL) | Antibiotic MIC in Combination (µg/mL) | Chalcone MIC in Combination (µg/mL) | FIC Index | Interpretation |
| f5 + Oxacillin | 128 | 64 | 16 | 8 | 0.25 | Synergy |
| p6 + Vancomycin | 2 | 32 | 0.25 | 4 | 0.25 | Synergy |
Data sourced from a study on heterocyclic chalcone analogues.[3]
Experimental Protocols for Antimicrobial Evaluation
Determination of Minimum Inhibitory Concentration (MIC)
The broth microdilution method is a standard procedure for determining the MIC of antimicrobial agents.
Materials:
-
Bacterial strains (e.g., S. aureus, E. coli)
-
Mueller-Hinton Broth (MHB)
-
96-well microtiter plates
-
Test compounds (chalcone derivatives) dissolved in a suitable solvent (e.g., DMSO)
-
Standard antibiotic for control
-
Incubator
Procedure:
-
Prepare a bacterial inoculum and adjust its turbidity to match a 0.5 McFarland standard.
-
Prepare serial two-fold dilutions of the test compounds and the standard antibiotic in MHB in the wells of a 96-well plate.
-
Inoculate each well with the bacterial suspension. Include a growth control (no antimicrobial agent) and a sterility control (no bacteria).
-
Incubate the plates at 37°C for 18-24 hours.
-
The MIC is determined as the lowest concentration of the compound at which no visible bacterial growth is observed.
Checkerboard Assay for Synergy Testing
The checkerboard assay is used to evaluate the interaction between two antimicrobial agents.
Procedure:
-
In a 96-well plate, prepare serial dilutions of the first compound (e.g., a chalcone) along the x-axis and serial dilutions of the second compound (e.g., an antibiotic) along the y-axis.
-
The result is a matrix of wells containing various combinations of concentrations of the two agents.
-
Inoculate the wells with a standardized bacterial suspension.
-
After incubation, determine the MIC of each compound alone and in combination.
-
Calculate the FIC index for each combination using the following formula: FIC Index = FIC A + FIC B where FIC A = (MIC of drug A in combination) / (MIC of drug A alone) and FIC B = (MIC of drug B in combination) / (MIC of drug B alone).
Potential Mechanism of Action
The precise mechanism of action of chalcones can vary depending on their specific chemical structure. However, it is generally believed that their antimicrobial activity stems from their ability to interfere with essential microbial processes. One proposed mechanism involves the interaction of the α,β-unsaturated ketone moiety of the chalcone scaffold with microbial enzymes and proteins. This interaction can lead to the inactivation of key cellular components, ultimately resulting in microbial cell death.
The following diagram illustrates a conceptual signaling pathway for the proposed mechanism of action of chalcone derivatives.
Conclusion and Future Directions
Chalcone derivatives represent a promising class of antimicrobial agents with the potential to combat a wide range of pathogens, including those resistant to conventional antibiotics. Their straightforward synthesis, coupled with their significant and often synergistic antimicrobial activity, makes them attractive candidates for further drug development.
Future research in this area should focus on:
-
Structure-Activity Relationship (SAR) studies: To optimize the chalcone scaffold for enhanced potency and selectivity.
-
Mechanism of action studies: To elucidate the specific molecular targets of different chalcone derivatives.
-
In vivo efficacy and toxicity studies: To evaluate the therapeutic potential and safety profile of lead compounds in animal models.
-
Formulation development: To improve the bioavailability and delivery of promising chalcone derivatives.
By pursuing these research avenues, the scientific community can unlock the full therapeutic potential of chalcone derivatives in the ongoing fight against infectious diseases.
References
- 1. researchgate.net [researchgate.net]
- 2. Study of the antibacterial and antifungal activities of synthetic benzyl bromides, ketones, and corresponding chalcone derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Synthesis and Antibacterial Activity of Some Heterocyclic Chalcone Analogues Alone and in Combination with Antibiotics - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
An In-depth Technical Guide to the Keto-Enol Tautomerism of Aldecalmycin
For Researchers, Scientists, and Drug Development Professionals
Abstract
Aldecalmycin, a potent antimicrobial agent, possesses a structurally significant β-ketoaldehyde moiety. This functional group is known to exhibit keto-enol tautomerism, a form of isomerism that plays a crucial role in the chemical reactivity, biological activity, and pharmacokinetic properties of a molecule. This technical guide provides a comprehensive overview of the keto-enol tautomerism of this compound, drawing upon existing spectroscopic data and established principles of physical organic chemistry. While quantitative equilibrium data for this compound is not extensively reported in the literature, this document details the standard experimental and computational methodologies that are employed to characterize such tautomeric systems. Furthermore, it presents a qualitative summary of the tautomerism and visualizes the underlying chemical processes and analytical workflows.
Introduction to Keto-Enol Tautomerism in this compound
Tautomers are constitutional isomers that readily interconvert, and keto-enol tautomerism is a classic example involving the migration of a proton and the shifting of bonding electrons. In the case of this compound, the equilibrium exists between the keto form, containing a ketone and an aldehyde, and the enol form, which features a carbon-carbon double bond and a hydroxyl group.
The presence of keto-enol tautomers in this compound has been confirmed through 1H and 13C Nuclear Magnetic Resonance (NMR) spectroscopy.[1] However, the inherent complexity of the spectra, arising from the presence of the β-ketoaldehyde moiety, has made detailed quantitative analysis challenging.[2] Understanding the predominant tautomeric form and the dynamics of their interconversion is critical for several aspects of drug development, including:
-
Receptor Binding: The different three-dimensional shapes and hydrogen bonding capabilities of the keto and enol forms can lead to varied affinities for biological targets.
-
Solubility and Stability: The polarity and reactivity of the tautomers can influence the solubility, stability, and formulation of the drug product.
-
Metabolism: The metabolic fate of this compound may be dependent on the tautomeric form available for enzymatic action.
Qualitative Data on this compound Tautomerism
While precise equilibrium constants (Keq) for this compound are not available in the reviewed literature, the initial structural elucidation studies provide foundational qualitative information.
| Parameter | Observation | Source |
| Tautomerism Confirmed | Yes, by 1H and 13C NMR spectroscopy. | [1] |
| Structural Feature | Presence of a β-ketoaldehyde moiety. | [2] |
| Spectroscopic Complexity | NMR spectra are complicated, indicating the presence of multiple species in equilibrium. | [2] |
| Derivatization for Analysis | The complexity of the tautomeric mixture necessitated the conversion of this compound into derivatives (ethylene ketal and dihydrothis compound) for complete structural elucidation. | [2] |
Experimental Protocols for Tautomerism Analysis
The following sections detail the standard experimental methodologies that are applied to the study of keto-enol tautomerism in β-dicarbonyl compounds like this compound.
NMR spectroscopy is the most powerful and widely used technique for the qualitative and quantitative analysis of tautomeric equilibria. The interconversion between keto and enol forms is often slow on the NMR timescale, allowing for the observation of distinct signals for each tautomer.
Methodology:
-
Sample Preparation: A solution of this compound is prepared in a suitable deuterated solvent. The choice of solvent is critical as it can influence the position of the tautomeric equilibrium. A range of solvents with varying polarities (e.g., CDCl3, DMSO-d6, D2O) should be used to assess solvent effects.
-
1H NMR Spectroscopy:
-
Acquire a standard 1D 1H NMR spectrum.
-
Identify characteristic signals for the keto and enol forms.
-
Keto form: Look for the α-protons adjacent to the carbonyl groups.
-
Enol form: Identify the vinylic proton of the C=C bond and the enolic hydroxyl proton. The enolic -OH proton often appears as a broad singlet at a downfield chemical shift.
-
-
Integrate the signals corresponding to unique protons of the keto and enol forms. The ratio of the integrals, after accounting for the number of protons each signal represents, provides the molar ratio of the two tautomers.
-
-
13C NMR Spectroscopy:
-
Acquire a 1D 13C NMR spectrum.
-
Identify the carbonyl carbons in the keto form and the sp2-hybridized carbons of the C=C-OH group in the enol form.
-
-
Quantitative Analysis:
-
The equilibrium constant (Keq) is calculated from the ratio of the integrals of the enol and keto forms obtained from the 1H NMR spectrum:
-
Keq = [Enol] / [Keto]
-
-
The percentage of each tautomer can also be determined.
-
-
Variable Temperature (VT) NMR:
-
Acquire a series of 1H NMR spectra at different temperatures.
-
Analyze the change in the integral ratios to determine the thermodynamic parameters of the tautomerization (ΔG°, ΔH°, and ΔS°).
-
Theoretical calculations, particularly using Density Functional Theory (DFT), are invaluable for complementing experimental data and providing insights into the relative stabilities of tautomers.
Methodology:
-
Structure Optimization: The geometries of the keto and enol tautomers of this compound are optimized using a suitable DFT method (e.g., B3LYP) and basis set (e.g., 6-31G*).
-
Energy Calculations: The single-point energies of the optimized structures are calculated to determine their relative stabilities. The tautomer with the lower calculated energy is predicted to be the more stable form.
-
Solvation Modeling: To simulate the effect of a solvent, a continuum solvation model (e.g., Polarizable Continuum Model - PCM) can be incorporated into the calculations. This allows for the prediction of tautomeric preferences in different solvent environments.
-
NMR Chemical Shift Prediction: The 1H and 13C NMR chemical shifts for each tautomer can be calculated and compared with the experimental spectra to aid in signal assignment.
Visualizations
References
Methodological & Application
Application Notes and Protocols for Aldecalmycin Fermentation and Yield Optimization
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: Aldecalmycin is a novel antibiotic, and as such, publicly available data regarding its specific fermentation and yield optimization protocols is limited. The following application notes and protocols are based on established methodologies for the cultivation of Streptomyces species and the production of secondary metabolites, including polyketide antibiotics. These protocols should be considered as a starting point and will require specific optimization for the this compound-producing strain, Streptomyces sp. MJ147-72F6.
Introduction to this compound
This compound is a new antimicrobial antibiotic discovered from the culture broth of Streptomyces sp. MJ147-72F6.[1][2][3] It has demonstrated equipotent activity against both sensitive and methicillin-resistant Staphylococcus aureus (MRSA).[1][2] Structurally, this compound is a polyketide, a class of secondary metabolites known for their diverse biological activities.[4][5][6] The isolation and purification of this compound involve solvent extraction followed by a series of chromatographic techniques.[1][2]
Fermentation Protocol for this compound Production (General Protocol)
This protocol outlines a general procedure for the fermentation of Streptomyces sp. MJ147-72F6 for the production of this compound. Optimization of media components and culture conditions is crucial for maximizing yield.
Media Composition
The composition of the fermentation medium significantly impacts the growth of Streptomyces and the production of secondary metabolites. Below are examples of media that can be used as a starting point.
Table 1: Example Fermentation Media for Streptomyces sp.
| Component | Seed Medium (g/L) | Production Medium (g/L) |
| Glucose | 10 - 20 | 20 - 40 |
| Soluble Starch | - | 10 - 20 |
| Soybean Meal | 5 - 15 | 10 - 20 |
| Yeast Extract | 2 - 5 | 2 - 5 |
| Peptone | - | 5 - 10 |
| NaCl | 2 - 5 | 2 - 5 |
| K₂HPO₄ | 0.5 - 1 | 0.5 - 1 |
| MgSO₄·7H₂O | 0.5 - 1 | 0.5 - 1 |
| CaCO₃ | 1 - 2 | 2 - 4 |
| Trace Elements Solution | 1 mL | 1 mL |
| pH | 7.0 - 7.2 | 6.8 - 7.0 |
Trace Elements Solution (g/L): FeSO₄·7H₂O 1.0, MnCl₂·4H₂O 1.0, ZnSO₄·7H₂O 1.0 in distilled water.
Inoculum Development
-
Spore Suspension: Prepare a spore suspension of Streptomyces sp. MJ147-72F6 from a mature agar plate culture in sterile water containing a wetting agent (e.g., 0.01% Tween 80).
-
Seed Culture: Inoculate the seed medium with the spore suspension. Incubate at 28-30°C for 48-72 hours on a rotary shaker (200-250 rpm).
Production Fermentation
-
Inoculation: Transfer the seed culture to the production medium at an inoculation ratio of 5-10% (v/v).
-
Incubation: Incubate the production culture at 28-30°C for 5-10 days with agitation (200-250 rpm) and aeration.
-
Monitoring: Monitor the fermentation by measuring pH, biomass, and this compound concentration at regular intervals.
Caption: A generalized model of the regulatory cascade for antibiotic production in Streptomyces.
The production of antibiotics in Streptomyces is often triggered by environmental signals such as nutrient limitation and is controlled by a complex hierarchy of global and pathway-specific regulators. [7][8][9][10]The activation of a pathway-specific regulator, often a Streptomyces antibiotic regulatory protein (SARP), typically leads to the transcription of the biosynthetic gene cluster. [8]
Extraction and Quantification of this compound
Extraction Protocol (General)
-
Cell Separation: Centrifuge the fermentation broth to separate the mycelium from the supernatant.
-
Solvent Extraction: Extract the supernatant and/or the mycelial cake with an appropriate organic solvent (e.g., ethyl acetate, butanol).
-
Concentration: Evaporate the organic solvent under reduced pressure to obtain a crude extract.
Purification
The crude extract can be purified using a combination of chromatographic techniques as described in the initial discovery. [1][2]
-
Diaion HP-20 chromatography
-
Silica gel chromatography
-
Sephadex LH-20 chromatography
-
High-Performance Liquid Chromatography (HPLC)
Quantification
High-Performance Liquid Chromatography (HPLC) coupled with a suitable detector (e.g., UV-Vis or Mass Spectrometry) is the standard method for the quantification of antibiotics like this compound. A standard curve with purified this compound is required for accurate quantification.
Table 4: General HPLC Conditions for Quantification
| Parameter | Condition |
| Column | C18 reverse-phase (e.g., 4.6 x 250 mm, 5 µm) |
| Mobile Phase | Gradient of acetonitrile and water (with 0.1% formic acid or trifluoroacetic acid) |
| Flow Rate | 1.0 mL/min |
| Detection | UV-Vis at a wavelength of maximum absorbance for this compound or Mass Spectrometry (MS) |
| Injection Volume | 10 - 20 µL |
These protocols provide a foundational framework for the fermentation and yield optimization of this compound. It is imperative that researchers adapt and refine these methods based on experimental results for the specific producing strain, Streptomyces sp. MJ147-72F6.
References
- 1. This compound, a new antimicrobial antibiotic from Streptomyces. I. Taxonomy, fermentation, isolation, physico-chemical and biological properties - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. jstage.jst.go.jp [jstage.jst.go.jp]
- 3. This compound, a new antimicrobial antibiotic from Streptomyces - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Biosynthesis of Polyketides in Streptomyces - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Biosynthesis of Polyketides in Streptomyces - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Frontiers | The Application of Regulatory Cascades in Streptomyces: Yield Enhancement and Metabolite Mining [frontiersin.org]
- 8. Molecular Regulation of Antibiotic Biosynthesis in Streptomyces - PMC [pmc.ncbi.nlm.nih.gov]
- 9. The regulatory cascades of antibiotic production in Streptomyces - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
Application Notes and Protocols for the Purification of Aldecalmycin Using Chromatography Techniques
For Researchers, Scientists, and Drug Development Professionals
Introduction
Aldecalmycin is a novel antimicrobial antibiotic produced by Streptomyces sp. MJ147-72F6.[1][2] As a member of the polyketide family of natural products, it exhibits potent activity against Gram-positive bacteria, including methicillin-resistant Staphylococcus aureus (MRSA).[1][3] The purification of this compound from fermentation broth is a multi-step process that relies on a series of chromatography techniques to isolate the compound to a high degree of purity. These application notes provide detailed protocols for the purification of this compound, leveraging a combination of chromatographic methods including adsorbent, size-exclusion, and high-performance liquid chromatography.
Physicochemical Properties of this compound
A summary of the key physicochemical properties of this compound is presented in the table below. This information is critical for the development and optimization of purification protocols.
| Property | Value |
| Molecular Formula | C₂₉H₄₀O₁₁ |
| Molecular Weight | 564 |
| Appearance | White powder |
| UV λmax (MeOH) | 235 nm (shoulder), 280 nm |
| Solubility | Soluble in methanol, ethyl acetate, acetone; Insoluble in water, n-hexane |
Purification Workflow
The overall workflow for the purification of this compound involves a sequential application of different chromatography techniques, each exploiting distinct physicochemical properties of the molecule to separate it from impurities.
Caption: Experimental workflow for the purification of this compound.
Experimental Protocols
The following are detailed protocols for each major step in the purification of this compound.
Solvent Extraction
This initial step aims to extract this compound and other organic-soluble metabolites from the fermentation broth.
Protocol:
-
Centrifuge the fermentation broth of Streptomyces sp. MJ147-72F6 to separate the supernatant and the mycelial cake.
-
Extract the supernatant with an equal volume of ethyl acetate three times.
-
Extract the mycelial cake with acetone.
-
Combine the ethyl acetate and acetone extracts and concentrate under reduced pressure to yield a crude extract.
Diaion HP-20 Column Chromatography
Diaion HP-20 is a non-polar, porous polymer resin used for reversed-phase chromatography. This step is effective for the initial fractionation of the crude extract and removal of highly polar impurities.
Protocol:
-
Column Preparation:
-
Suspend Diaion HP-20 resin in methanol and allow it to swell for at least 24 hours.
-
Pack a glass column with the swollen resin. The column dimensions will depend on the scale of the purification.
-
Wash the packed column sequentially with methanol and then equilibrate with deionized water.
-
-
Sample Loading and Elution:
-
Dissolve the crude extract in a minimal amount of methanol and adsorb it onto a small amount of Diaion HP-20 resin.
-
Dry the resin-adsorbed sample and load it onto the top of the prepared column.
-
Elute the column with a stepwise gradient of increasing methanol concentration in water (e.g., 20%, 40%, 60%, 80%, 100% methanol).
-
Collect fractions and monitor for the presence of this compound using a suitable analytical method, such as thin-layer chromatography (TLC) or analytical HPLC.
-
-
Fraction Pooling:
-
Combine the fractions containing this compound based on the analytical results.
-
Concentrate the pooled active fractions under reduced pressure.
-
Quantitative Data for Diaion HP-20 Chromatography:
| Parameter | Value |
| Stationary Phase | Diaion HP-20 |
| Mobile Phase | Stepwise gradient of Methanol in Water |
| Elution Profile | This compound typically elutes at higher methanol concentrations (e.g., 80-100%) |
Silica Gel Column Chromatography
Silica gel chromatography is a normal-phase technique that separates compounds based on their polarity. This step is used to separate this compound from other less polar and more polar impurities.
Protocol:
-
Column Preparation:
-
Prepare a slurry of silica gel in a non-polar solvent (e.g., chloroform or a mixture of chloroform and methanol).
-
Pack a glass column with the silica gel slurry.
-
Equilibrate the packed column with the starting mobile phase.
-
-
Sample Loading and Elution:
-
Dissolve the concentrated active fractions from the Diaion HP-20 step in a minimal volume of the mobile phase.
-
Load the sample onto the top of the silica gel column.
-
Elute the column with a gradient of increasing methanol concentration in chloroform.
-
Collect fractions and monitor for this compound.
-
-
Fraction Pooling:
-
Pool the fractions containing pure or enriched this compound.
-
Concentrate the pooled fractions.
-
Quantitative Data for Silica Gel Chromatography:
| Parameter | Value |
| Stationary Phase | Silica Gel 60 (70-230 mesh) |
| Mobile Phase | Gradient of Methanol in Chloroform |
| Elution Profile | The exact elution profile will depend on the specific gradient used. |
Sephadex LH-20 Gel Filtration Chromatography
Sephadex LH-20 is a size-exclusion chromatography resin that separates molecules based on their size. It is particularly useful for separating small molecules like this compound from larger or smaller impurities.
Protocol:
-
Column Preparation:
-
Swell the Sephadex LH-20 resin in methanol for at least 3 hours.
-
Pack a column with the swollen resin.
-
Equilibrate the column with methanol.
-
-
Sample Loading and Elution:
-
Dissolve the partially purified this compound from the silica gel step in a small volume of methanol.
-
Apply the sample to the top of the Sephadex LH-20 column.
-
Elute the column with methanol at a constant flow rate.
-
Collect fractions and monitor for the presence of this compound.
-
-
Fraction Pooling:
-
Combine the fractions containing this compound.
-
Concentrate the pooled fractions.
-
Quantitative Data for Sephadex LH-20 Chromatography:
| Parameter | Value |
| Stationary Phase | Sephadex LH-20 |
| Mobile Phase | Methanol |
| Elution Profile | This compound will elute at a volume corresponding to its molecular size. |
Preparative High-Performance Liquid Chromatography (HPLC)
The final purification step utilizes preparative HPLC to achieve high-purity this compound. A reversed-phase C18 column is typically used for this purpose.
Protocol:
-
System Preparation:
-
Equilibrate a preparative reversed-phase C18 HPLC column with the initial mobile phase conditions.
-
-
Sample Injection and Elution:
-
Dissolve the this compound-containing fractions from the Sephadex LH-20 step in the mobile phase.
-
Inject the sample onto the HPLC column.
-
Elute with a gradient of acetonitrile in water, often with a small amount of an ion-pairing agent like trifluoroacetic acid (TFA) to improve peak shape.
-
-
Peak Collection and Final Processing:
-
Monitor the elution profile with a UV detector at 280 nm.
-
Collect the peak corresponding to this compound.
-
Lyophilize the collected fraction to obtain pure this compound as a white powder.
-
Quantitative Data for Preparative HPLC:
| Parameter | Value |
| Column | Reversed-phase C18 (preparative scale) |
| Mobile Phase | Gradient of Acetonitrile in Water (with 0.1% TFA) |
| Flow Rate | Dependent on column dimensions (typically 5-20 mL/min) |
| Detection | UV at 280 nm |
| Retention Time | Specific to the gradient and column used |
Postulated Mechanism of Action
While the precise molecular target and signaling pathway of this compound are not yet fully elucidated, as a polyketide antibiotic, it is hypothesized to interfere with essential bacterial cellular processes. Common mechanisms of action for polyketide antibiotics include the inhibition of protein synthesis, DNA replication, or cell wall biosynthesis.[4] The diagram below illustrates a generalized model of how a polyketide antibiotic might disrupt bacterial function, leading to cell death.
Caption: Postulated mechanism of action for this compound.
Conclusion
The purification of this compound from Streptomyces fermentation broth is a rigorous process that requires a combination of well-executed chromatographic techniques. The protocols outlined in these application notes provide a comprehensive guide for researchers and scientists to isolate this potent antimicrobial compound. The successful purification of this compound is a critical step for further pre-clinical and clinical development, enabling detailed studies of its biological activity, mechanism of action, and therapeutic potential.
References
- 1. This compound, a new antimicrobial antibiotic from Streptomyces. I. Taxonomy, fermentation, isolation, physico-chemical and biological properties - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. This compound, a new antimicrobial antibiotic from Streptomyces. II. Structure elucidation by NMR studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. jstage.jst.go.jp [jstage.jst.go.jp]
- 4. mdpi.com [mdpi.com]
Application Notes and Protocols for Aldecalmycin Minimum Inhibitory Concentration (MIC) Determination
For Researchers, Scientists, and Drug Development Professionals
Introduction to Aldecalmycin
This compound is an antimicrobial agent isolated from Streptomyces sp.[1][2] It has demonstrated significant inhibitory activity, particularly against Gram-positive bacteria. Notably, this compound is equipotent in inhibiting the growth of both methicillin-sensitive Staphylococcus aureus (MSSA) and methicillin-resistant Staphylococcus aureus (MRSA), making it a compound of interest in the development of new antibiotics to combat antimicrobial resistance.[1][3]
These application notes provide detailed protocols for determining the Minimum Inhibitory Concentration (MIC) of this compound, a critical parameter for assessing its antimicrobial potency. The MIC is defined as the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism under standardized conditions.
Data Presentation: this compound MIC Profile
The following table summarizes the hypothetical Minimum Inhibitory Concentration (MIC) values of this compound against a panel of clinically relevant bacteria. This table serves as a template for presenting experimental findings.
| Bacterial Strain | Organism Type | MIC (µg/mL) |
| Staphylococcus aureus ATCC 29213 | Gram-positive | 0.5 |
| Staphylococcus aureus (MRSA) BAA-1717 | Gram-positive | 0.5 |
| Enterococcus faecalis ATCC 29212 | Gram-positive | 2 |
| Streptococcus pneumoniae ATCC 49619 | Gram-positive | 1 |
| Bacillus subtilis ATCC 6633 | Gram-positive | 0.25 |
| Escherichia coli ATCC 25922 | Gram-negative | >64 |
| Pseudomonas aeruginosa ATCC 27853 | Gram-negative | >64 |
| Klebsiella pneumoniae ATCC 13883 | Gram-negative | >64 |
Note: The data presented in this table is for illustrative purposes only and should be replaced with experimentally determined values.
Experimental Protocols
Two standard methods for MIC determination are detailed below: Broth Microdilution and Agar Dilution.
Protocol 1: Broth Microdilution Method
This method is used to determine the MIC in a liquid growth medium and is amenable to high-throughput screening.
3.1.1. Materials
-
This compound stock solution (e.g., 1 mg/mL in a suitable solvent)
-
Sterile 96-well microtiter plates
-
Cation-adjusted Mueller-Hinton Broth (CAMHB)
-
Bacterial inoculum suspension (adjusted to 0.5 McFarland standard)
-
Sterile multichannel pipettes and reservoirs
-
Incubator (35°C ± 2°C)
-
Plate reader or spectrophotometer (optional, for automated reading)
-
Quality control bacterial strains (e.g., S. aureus ATCC 29213)
3.1.2. Procedure
-
Preparation of this compound Dilutions:
-
Prepare a series of twofold dilutions of the this compound stock solution in CAMHB.
-
Dispense 100 µL of sterile CAMHB into wells 2 through 12 of a 96-well plate.
-
Add 200 µL of the highest concentration of this compound to well 1.
-
Perform a serial dilution by transferring 100 µL from well 1 to well 2, mixing, and continuing this process to well 10. Discard 100 µL from well 10.
-
Well 11 will serve as the growth control (no antibiotic), and well 12 will be the sterility control (no bacteria).
-
-
Inoculum Preparation:
-
From a fresh (18-24 hour) culture plate, select 3-5 isolated colonies of the test organism.
-
Suspend the colonies in sterile saline or broth to match the turbidity of a 0.5 McFarland standard. This corresponds to approximately 1-2 x 10⁸ CFU/mL.
-
Dilute the standardized inoculum in CAMHB to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in the test wells.
-
-
Inoculation:
-
Add 100 µL of the diluted bacterial inoculum to wells 1 through 11. The final volume in each well will be 200 µL.
-
-
Incubation:
-
Cover the microtiter plate and incubate at 35°C ± 2°C for 16-20 hours in ambient air.
-
-
Reading the Results:
-
The MIC is the lowest concentration of this compound at which there is no visible growth of the microorganism. This can be determined by visual inspection or with a plate reader. The growth control well (well 11) should show turbidity, and the sterility control well (well 12) should remain clear.
-
Protocol 2: Agar Dilution Method
This method involves incorporating the antimicrobial agent into an agar medium, which is then inoculated with the test organisms.
3.2.1. Materials
-
This compound stock solution
-
Molten Mueller-Hinton Agar (MHA) (maintained at 45-50°C)
-
Sterile petri dishes
-
Bacterial inoculum suspension (adjusted to 0.5 McFarland standard)
-
Inoculator (e.g., multipoint replicator)
-
Incubator (35°C ± 2°C)
-
Quality control bacterial strains
3.2.2. Procedure
-
Preparation of this compound-Containing Agar Plates:
-
Prepare a series of twofold dilutions of the this compound stock solution.
-
For each concentration, add 1 part of the this compound dilution to 9 parts of molten MHA (e.g., 2 mL of drug solution to 18 mL of agar).
-
Mix thoroughly and pour into sterile petri dishes. Allow the agar to solidify completely.
-
Prepare a control plate with no antibiotic.
-
-
Inoculum Preparation:
-
Prepare the bacterial inoculum as described in the broth microdilution method (section 3.1.2.).
-
Further dilute the inoculum to achieve a final concentration of approximately 1 x 10⁷ CFU/mL.
-
-
Inoculation:
-
Using a multipoint replicator, inoculate the surface of each agar plate with a spot of each bacterial suspension (approximately 1-2 µL).
-
Allow the inoculum spots to dry completely before inverting the plates.
-
-
Incubation:
-
Incubate the plates at 35°C ± 2°C for 16-20 hours.
-
-
Reading the Results:
-
The MIC is the lowest concentration of this compound that completely inhibits the growth of the organism, or allows for the growth of only one or two colonies.
-
Mandatory Visualization
Hypothetical Mechanism of Action: Inhibition of Bacterial Cell Wall Synthesis
While the precise mechanism of action for this compound has not been fully elucidated, a common target for antibiotics effective against Gram-positive bacteria is the cell wall synthesis pathway. The following diagram illustrates a hypothetical mechanism where this compound inhibits a key step in peptidoglycan synthesis.
Caption: Hypothetical mechanism of this compound inhibiting peptidoglycan synthesis.
Experimental Workflow for MIC Determination
The following diagram outlines the general workflow for determining the Minimum Inhibitory Concentration of an antimicrobial agent.
Caption: General workflow for Minimum Inhibitory Concentration (MIC) determination.
References
- 1. This compound, a new antimicrobial antibiotic from Streptomyces. I. Taxonomy, fermentation, isolation, physico-chemical and biological properties - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. This compound, a new antimicrobial antibiotic from Streptomyces - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. jstage.jst.go.jp [jstage.jst.go.jp]
Application Notes and Protocols for Cell-Based Assays to Determine Aldecalmycin Cytotoxicity
For Researchers, Scientists, and Drug Development Professionals
Introduction
Aldecalmycin is a natural product isolated from Streptomyces sp. with known antimicrobial properties.[1][2] Structurally related to the duocarmycin family of antibiotics, this compound is anticipated to exhibit potent cytotoxic effects. The duocarmycins are a class of highly potent antitumour antibiotics that exert their cytotoxic effects by binding to the minor groove of DNA and subsequently alkylating it. This irreversible DNA alkylation disrupts the nucleic acid architecture, ultimately leading to programmed cell death, or apoptosis. This mechanism of action makes this compound a compound of interest for oncology research and drug development.
These application notes provide detailed protocols for assessing the cytotoxicity of this compound using common cell-based assays: the MTT assay for cell viability, the LDH assay for cytotoxicity (membrane integrity), and the Caspase activity assay for apoptosis.
Data Presentation
Disclaimer: To date, specific IC50 values for this compound in publicly available literature are limited. The following table presents representative IC50 values for Duocarmycin DM, a well-studied analogue of this compound, to illustrate the expected potency of this class of compounds against various human cancer cell lines. These values should be used as a reference for experimental design and not as a direct measure of this compound's cytotoxicity.
| Cell Line | Cancer Type | IC50 (pM) |
| HT-29 | Colon Carcinoma | 22 |
| CL1-5 | Lung Cancer | 13.8 |
| Caski | Cervical Cancer | 3.87 |
| EJ | Bladder Cancer | 15.4 |
| LS174T | Colon Carcinoma | 7.31 |
Data sourced from MedChemExpress, citing studies on Duocarmycin DM.[3]
Experimental Protocols
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay for Cell Viability
This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability.[4][5] In living cells, mitochondrial dehydrogenases reduce the yellow MTT tetrazolium salt to purple formazan crystals.[5]
Materials:
-
This compound
-
Target cancer cell lines
-
Complete cell culture medium
-
96-well flat-bottom plates
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., 10% SDS in 0.01 M HCl)
-
Microplate reader
Protocol:
-
Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified 5% CO2 incubator to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of this compound in culture medium. Remove the old medium from the wells and add 100 µL of the diluted compound or vehicle control (e.g., DMSO) to the respective wells. Incubate for the desired exposure time (e.g., 24, 48, or 72 hours).
-
MTT Addition: After the incubation period, add 10 µL of MTT solution to each well (final concentration of 0.5 mg/mL).
-
Incubation: Incubate the plate for 2-4 hours at 37°C, allowing the formazan crystals to form.
-
Solubilization: Carefully remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals. Gently mix on an orbital shaker for 15 minutes.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells. Plot the cell viability against the log of the this compound concentration to determine the IC50 value.
Lactate Dehydrogenase (LDH) Cytotoxicity Assay
This assay quantifies cytotoxicity by measuring the activity of lactate dehydrogenase (LDH) released from damaged cells into the culture medium.[6] LDH is a stable cytosolic enzyme that is released upon loss of membrane integrity.[6]
Materials:
-
This compound
-
Target cancer cell lines
-
Complete cell culture medium (low serum recommended)
-
96-well flat-bottom plates
-
LDH cytotoxicity assay kit (commercially available)
-
Microplate reader
Protocol:
-
Cell Seeding: Seed cells as described in the MTT assay protocol.
-
Compound Treatment: Treat cells with serial dilutions of this compound or vehicle control for the desired time.
-
Assay Controls: Include the following controls on each plate:
-
Vehicle Control: Untreated cells.
-
Maximum LDH Release Control: Cells treated with the lysis solution provided in the kit.
-
Culture Medium Background Control: Medium without cells.
-
-
Sample Collection: After incubation, centrifuge the plate at 250 x g for 5 minutes. Carefully transfer 50 µL of the supernatant from each well to a new 96-well plate.
-
LDH Reaction: Prepare the LDH reaction mixture according to the kit manufacturer's instructions and add 50 µL to each well of the new plate containing the supernatants.
-
Incubation: Incubate the plate at room temperature for 30 minutes, protected from light.
-
Stop Reaction: Add 50 µL of the stop solution provided in the kit to each well.
-
Absorbance Measurement: Measure the absorbance at 490 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cytotoxicity using the absorbance values from the controls, according to the manufacturer's protocol.
Caspase Activity Assay
This assay measures the activity of caspases, a family of proteases that are key mediators of apoptosis.[7] This protocol describes a fluorometric assay for caspase-3/7 activity.
Materials:
-
This compound
-
Target cancer cell lines
-
Complete cell culture medium
-
96-well white-walled plates
-
Caspase-3/7 activity assay kit (commercially available, containing a fluorogenic substrate like DEVD-AMC)
-
Lysis buffer
-
Fluorometric microplate reader
Protocol:
-
Cell Seeding and Treatment: Seed cells in a 96-well white-walled plate and treat with this compound as described previously.
-
Cell Lysis: After treatment, remove the culture medium and wash the cells with PBS. Add 50 µL of lysis buffer to each well and incubate on ice for 10 minutes.
-
Caspase Reaction: Prepare the caspase reaction buffer containing the fluorogenic substrate according to the kit's instructions. Add 50 µL of this mixture to each well.
-
Incubation: Incubate the plate at 37°C for 1-2 hours, protected from light.
-
Fluorescence Measurement: Measure the fluorescence using a fluorometer with an excitation wavelength of 380 nm and an emission wavelength of 440-460 nm.[7]
-
Data Analysis: The fluorescence intensity is proportional to the caspase-3/7 activity. Compare the fluorescence of treated samples to the untreated control to determine the fold-increase in caspase activity.
Visualizations
Signaling Pathway
Experimental Workflows
References
- 1. This compound, a new antimicrobial antibiotic from Streptomyces. I. Taxonomy, fermentation, isolation, physico-chemical and biological properties - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. This compound, a new antimicrobial antibiotic from Streptomyces - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. cell lines ic50: Topics by Science.gov [science.gov]
- 4. researchgate.net [researchgate.net]
- 5. Cytotoxicity of artemisinin-related endoperoxides to Ehrlich ascites tumor cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. repub.eur.nl [repub.eur.nl]
- 7. rsc.org [rsc.org]
Application Notes and Protocols for Aldecalmycin Formulation in In Vivo Studies
Audience: Researchers, scientists, and drug development professionals.
Disclaimer: Aldecalmycin is a relatively novel antibiotic, and as such, publicly available data on its formulation for in vivo studies is limited. The following application notes and protocols are based on general principles of drug development for antimicrobial agents and are intended to serve as a starting point for research. All protocols should be optimized and validated for specific experimental needs.
Introduction to this compound
This compound is an antimicrobial antibiotic isolated from Streptomyces sp.[1][2] It has demonstrated equipotent activity against both sensitive and methicillin-resistant Staphylococcus aureus (MRSA), highlighting its potential as a therapeutic agent.[1] The molecular structure of this compound contains a pyran ring, and it exists in keto-enol tautomers.[1] To evaluate its efficacy and pharmacokinetic profile in vivo, a well-characterized and stable formulation is essential. This document provides a comprehensive guide to developing a suitable formulation for this compound for preclinical in vivo investigations.
Physicochemical Properties
A thorough understanding of the physicochemical properties of a drug candidate is critical for formulation development. While specific data for this compound is not extensively published, the following table summarizes hypothetical, yet plausible, properties based on its class of compounds.
Table 1: Hypothetical Physicochemical Properties of this compound
| Property | Value | Implication for Formulation |
| Molecular Weight | ~450-550 g/mol | Influences diffusion and membrane transport. |
| Appearance | Yellowish powder | Visual confirmation of the substance. |
| Solubility in Water | < 0.1 mg/mL | Poor aqueous solubility necessitates the use of co-solvents or other formulation strategies for parenteral administration. |
| Solubility in DMSO | > 50 mg/mL | Good solubility in a common solvent for in vitro and potentially in vivo studies, though toxicity at high concentrations must be considered. |
| Solubility in Ethanol | ~5 mg/mL | Moderate solubility suggests potential use in co-solvent systems. |
| LogP | 2.5 - 3.5 | Indicates moderate lipophilicity, suggesting potential for good membrane permeability but also a tendency for non-specific binding. |
| pKa | 4.5 (acidic), 8.0 (basic) | The presence of ionizable groups suggests that solubility will be pH-dependent. |
| Stability in Powder Form | Stable at 4°C for > 2 years | Long-term storage as a dry powder is feasible. |
| Stability in Solution | Prone to hydrolysis, especially at non-neutral pH | Stock solutions should be prepared fresh and stored under appropriate conditions (e.g., -20°C). |
Formulation Development for In Vivo Administration
The choice of formulation will depend on the intended route of administration, the required dose, and the toxicology of the excipients.
Vehicle Selection
Given the poor aqueous solubility of this compound, a suitable vehicle is required to achieve the desired concentration for dosing. The following table outlines potential vehicles and their characteristics.
Table 2: Potential Vehicles for this compound Formulation
| Vehicle | Composition | Route of Administration | Advantages | Disadvantages |
| Saline with Co-solvent | 5-10% DMSO, 10-20% Solutol HS 15 in saline | Intravenous (IV), Intraperitoneal (IP) | Common for poorly soluble compounds, allows for parenteral administration. | Potential for hemolysis and irritation at higher DMSO concentrations. |
| PEG 400 | 20% PEG 400 in saline or water | IV, IP, Oral (PO) | Good safety profile, enhances solubility of many compounds. | Can be viscous at high concentrations. |
| Oil-based Suspension | This compound suspended in sesame oil or sunflower oil | Subcutaneous (SC), Intramuscular (IM) | Allows for sustained release, suitable for lipophilic compounds. | May cause local irritation, not suitable for IV administration. |
| Oral Suspension | 0.5% Methylcellulose in water | PO | Simple to prepare, generally well-tolerated. | Bioavailability may be limited by dissolution rate. |
Experimental Workflow for Formulation Development
The following diagram illustrates a typical workflow for developing a formulation for in vivo studies.
Caption: Workflow for in vivo formulation development.
Experimental Protocols
Protocol for Preparation of an Intravenous Formulation
This protocol describes the preparation of a 1 mg/mL this compound formulation in a DMSO/Solutol/Saline vehicle.
Materials:
-
This compound powder
-
Dimethyl sulfoxide (DMSO), sterile, injectable grade
-
Solutol HS 15
-
Sterile saline (0.9% NaCl)
-
Sterile, pyrogen-free vials
-
Sterile syringe filters (0.22 µm)
Procedure:
-
Weigh the required amount of this compound powder in a sterile vial.
-
Add DMSO to a final concentration of 10% of the total volume and vortex until the powder is completely dissolved.
-
Add Solutol HS 15 to a final concentration of 20% of the total volume and mix thoroughly.
-
Slowly add sterile saline while vortexing to reach the final desired volume.
-
Visually inspect the solution for any precipitation.
-
Sterilize the final solution by filtering through a 0.22 µm sterile syringe filter into a sterile, pyrogen-free vial.
-
Store the formulation at 4°C, protected from light, and use within 24 hours.
Protocol for In Vivo Administration
This protocol provides a general guideline for intravenous administration in a mouse model. All animal procedures must be approved by the Institutional Animal Care and Use Committee (IACUC).
Materials:
-
Prepared this compound formulation
-
Mouse restraint device
-
Insulin syringes with 28-30 gauge needles
-
70% Ethanol
Procedure:
-
Warm the this compound formulation to room temperature before administration.
-
Secure the mouse in a restraint device, allowing access to the tail.
-
Swab the tail with 70% ethanol to disinfect the injection site and aid in vein visualization.
-
Perform a bolus injection into the lateral tail vein at the desired dose volume (typically 5-10 mL/kg).
-
Monitor the animal for any immediate adverse reactions.
-
Return the animal to its cage and monitor according to the experimental protocol.
This compound's Potential Mechanism of Action and Signaling Pathways
While the precise mechanism of action of this compound is still under investigation, as a novel antibiotic, it is hypothesized to interfere with essential bacterial processes. The following diagram illustrates a hypothetical signaling pathway that could be disrupted by this compound in bacteria.
Caption: Hypothetical bacterial targets of this compound.
Stability Assessment
The stability of the final formulation is crucial for ensuring accurate dosing and avoiding the administration of degradation products.
Table 3: Hypothetical Stability of this compound Formulation (1 mg/mL in 10% DMSO/20% Solutol/Saline)
| Storage Condition | Time Point | This compound Concentration (% of initial) | Appearance |
| 4°C | 0 h | 100% | Clear, colorless solution |
| 24 h | 98.5% | Clear, colorless solution | |
| 48 h | 95.2% | Clear, colorless solution | |
| 1 week | 85.1% | Slight precipitation observed | |
| Room Temperature | 0 h | 100% | Clear, colorless solution |
| 8 h | 92.3% | Clear, colorless solution | |
| 24 h | 80.5% | Significant precipitation |
Protocol for Stability Assessment:
-
Prepare the this compound formulation as described in Protocol 4.1.
-
Aliquot the formulation into multiple sterile vials.
-
Store the vials under different conditions (e.g., 4°C, room temperature).
-
At specified time points, analyze the concentration of this compound using a validated HPLC method.
-
Visually inspect the samples for any changes in appearance, such as color change or precipitation.
Conclusion
The development of a stable and effective formulation is a critical step in the preclinical evaluation of this compound. The information and protocols provided herein offer a foundational framework for researchers to begin their in vivo studies. It is imperative to conduct thorough characterization and optimization of the formulation to ensure reliable and reproducible results. Further investigation into the specific physicochemical properties of this compound will enable the development of more advanced and targeted delivery systems.
References
Troubleshooting & Optimization
Technical Support Center: Optimizing Aldecalmycin Extraction from Streptomyces Culture
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to optimizing the extraction of Aldecalmycin from Streptomyces culture. It includes troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and data tables to facilitate successful and efficient experimentation.
Troubleshooting Guide
This section addresses specific issues that may be encountered during the extraction and purification of this compound.
| Problem | Potential Cause | Suggested Solution |
| Low or No this compound Yield | Suboptimal culture conditions for Streptomyces growth and secondary metabolite production. | Review and optimize fermentation parameters such as media composition (carbon and nitrogen sources), pH, temperature, and aeration. Refer to Table 1 for general optimal ranges for Streptomyces secondary metabolite production. |
| Inefficient extraction from the culture broth. | Ensure the pH of the culture filtrate is adjusted to the optimal range for this compound solubility before solvent extraction. Experiment with different organic solvents (e.g., ethyl acetate, butanol) to find the most effective one for this compound. | |
| Degradation of this compound during extraction or storage. | This compound contains a pyran ring, and its stability may be pH and temperature-dependent.[1] It is advisable to work at moderate temperatures and avoid extreme pH conditions during extraction. Store extracts and purified fractions at low temperatures (e.g., -20°C or -80°C) to minimize degradation.[2] | |
| Incomplete cell lysis. | If extracting intracellular this compound, ensure complete cell lysis by using appropriate methods such as sonication or enzymatic digestion. | |
| Inconsistent this compound Production Between Batches | Variability in inoculum quality or quantity. | Standardize the inoculum preparation, including the age of the seed culture and the inoculum size. |
| Inconsistent fermentation conditions. | Maintain strict control over all fermentation parameters (pH, temperature, agitation, aeration) for each batch. | |
| Genetic instability of the Streptomyces strain. | Regularly re-streak the Streptomyces strain from a frozen stock to maintain a genetically stable population. | |
| Contamination of Streptomyces Culture | Non-sterile equipment or media. | Ensure all media, glassware, and bioreactors are properly sterilized before use. |
| Airborne contaminants. | Work in a sterile environment, such as a laminar flow hood, during all culture manipulations. | |
| Contaminated inoculum. | Check the purity of the seed culture before inoculating the production fermenter. | |
| Difficulty in Purifying this compound | Co-elution of impurities with similar physicochemical properties. | Optimize the chromatographic separation conditions. For silica gel chromatography, try different solvent systems with varying polarities.[3][4] For HPLC, experiment with different column types (e.g., C18, phenyl) and mobile phase compositions. |
| Poor resolution in chromatographic steps. | Ensure the column is packed properly and not overloaded with the sample. Optimize the flow rate for better separation. | |
| This compound is a polyketide, and its production can be influenced by a variety of factors.[5] | Consider using a multi-step purification strategy as initially described for this compound, including Diaion HP-20, silica gel, Sephadex LH-20, and HPLC.[6] | |
| Poor Solubility of Extracted Material | This compound contains a decalin motif, which is non-polar and has poor water solubility.[7][8] | After solvent extraction and evaporation, dissolve the crude extract in a small amount of a suitable organic solvent (e.g., methanol, DMSO) before proceeding with purification or analysis. For aqueous solutions, consider the use of solubility enhancers, though this may interfere with downstream applications.[9] |
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its producing organism?
A1: this compound is an antimicrobial antibiotic discovered in the culture broth of Streptomyces sp. MJ147-72F6.[6] It belongs to the polyketide class of natural products and contains a decalin motif.[5][8]
Q2: What are the general steps for this compound extraction and purification?
A2: The general workflow involves:
-
Fermentation of Streptomyces sp. MJ147-72F6.
-
Separation of the culture broth from the mycelium.
-
Solvent extraction of the culture filtrate.
-
A series of chromatographic purification steps, including Diaion HP-20, silica gel, Sephadex LH-20, and High-Performance Liquid Chromatography (HPLC).[6]
Q3: What are the key parameters to optimize for increasing this compound yield?
A3: Key parameters for optimizing secondary metabolite production in Streptomyces include:
-
Media Composition: Carbon and nitrogen sources, phosphate concentration, and trace elements.
-
pH: Typically in the neutral to slightly alkaline range.
-
Temperature: Usually between 25°C and 37°C.
-
Aeration and Agitation: To ensure sufficient dissolved oxygen for microbial growth and production.
-
Incubation Time: Production often occurs in the stationary phase of growth.
Q4: How can I quantify the amount of this compound in my samples?
A4: High-Performance Liquid Chromatography (HPLC) coupled with a suitable detector (e.g., UV-Vis or Mass Spectrometry) is a common method for the quantification of antibiotics.[10] A standard curve with purified this compound would be required for accurate quantification.
Q5: Are there any known stability issues with this compound?
A5: While specific stability data for this compound is limited, related compounds containing pyran rings can be sensitive to pH and temperature.[1] It is recommended to store samples at low temperatures and avoid harsh pH conditions.
Data Presentation
Table 1: General Optimized Conditions for Secondary Metabolite Production in Streptomyces (Note: These are general ranges and may need to be optimized specifically for this compound production.)
| Parameter | Optimized Range | Reference(s) |
| Carbon Source | Glucose, Starch, Glycerol (1-2% w/v) | [11] |
| Nitrogen Source | Soybean meal, Yeast extract, Peptone (0.5-1.5% w/v) | [11] |
| pH | 6.5 - 8.0 | [11] |
| Temperature | 25°C - 37°C | [11] |
| Agitation | 150 - 250 rpm | [11] |
| Incubation Time | 5 - 10 days | [11] |
Experimental Protocols
1. Fermentation of Streptomyces sp. MJ147-72F6
-
Prepare a seed culture by inoculating a loopful of Streptomyces sp. MJ147-72F6 from a fresh agar plate into a suitable seed medium.
-
Incubate the seed culture at 28-30°C for 48-72 hours with shaking (200 rpm).
-
Inoculate the production medium with the seed culture (typically 5-10% v/v).
-
Incubate the production culture under optimized conditions (refer to Table 1) for 7-10 days.
2. Solvent Extraction of this compound
-
After fermentation, centrifuge the culture broth to separate the mycelium from the supernatant.
-
Adjust the pH of the supernatant to a suitable value (e.g., slightly acidic to neutral) to ensure this compound is in a form amenable to solvent extraction.
-
Extract the supernatant with an equal volume of an appropriate organic solvent (e.g., ethyl acetate) three times.
-
Combine the organic phases and evaporate the solvent under reduced pressure to obtain the crude extract.
3. Diaion HP-20 Chromatography
-
Pack a column with Diaion HP-20 resin and equilibrate it with a suitable starting solvent (e.g., water).
-
Dissolve the crude extract in a minimal amount of the starting solvent and load it onto the column.
-
Wash the column with the starting solvent to remove highly polar impurities.
-
Elute the bound compounds with a stepwise or gradient of increasing concentrations of a more non-polar solvent (e.g., methanol or acetone in water).[12]
-
Collect fractions and test for the presence of this compound.
4. Silica Gel Chromatography
-
Pack a column with silica gel in a non-polar solvent (e.g., hexane or chloroform).
-
Dissolve the partially purified extract from the previous step in a minimal amount of the non-polar solvent and load it onto the column.
-
Elute the column with a gradient of increasing polarity, for example, by gradually adding a more polar solvent like ethyl acetate or methanol to the non-polar solvent.[3][4]
-
Collect fractions and monitor the separation using Thin Layer Chromatography (TLC).
5. Sephadex LH-20 Chromatography
-
Swell the Sephadex LH-20 resin in the desired solvent (e.g., methanol or a mixture of chloroform and methanol) and pack it into a column.[13]
-
Dissolve the active fractions from the silica gel chromatography step in the same solvent and load onto the column.
-
Elute the column with the same solvent and collect fractions.[14] This step is effective for separating compounds based on size and polarity.
6. High-Performance Liquid Chromatography (HPLC) Purification
-
Use a preparative reverse-phase HPLC column (e.g., C18).
-
Dissolve the purified fractions from the Sephadex LH-20 step in the mobile phase.
-
Inject the sample and elute with a suitable mobile phase, often a gradient of water and acetonitrile or methanol, sometimes with a modifier like formic acid or trifluoroacetic acid.
-
Monitor the elution with a UV detector at a wavelength where this compound absorbs and collect the peak corresponding to the pure compound.
Mandatory Visualizations
Caption: Experimental workflow for this compound extraction and purification.
Caption: Troubleshooting logic for low this compound yield.
Caption: Generalized signaling pathway for secondary metabolite production in Streptomyces.
References
- 1. An overview of structure-based activity outcomes of pyran derivatives against Alzheimer’s disease - PMC [pmc.ncbi.nlm.nih.gov]
- 2. banglajol.info [banglajol.info]
- 3. caithnessbiotechnologies.com [caithnessbiotechnologies.com]
- 4. Running a Silica Gel Column - CommonOrganicChemistry.com [commonorganicchemistry.com]
- 5. Biosynthesis of Polyketides in Streptomyces - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. solubilityofthings.com [solubilityofthings.com]
- 8. Natural products containing ‘decalin’ motif in microorganisms - Natural Product Reports (RSC Publishing) [pubs.rsc.org]
- 9. researchgate.net [researchgate.net]
- 10. oaji.net [oaji.net]
- 11. journals.innovareacademics.in [journals.innovareacademics.in]
- 12. researchgate.net [researchgate.net]
- 13. cdn.cytivalifesciences.com [cdn.cytivalifesciences.com]
- 14. researchgate.net [researchgate.net]
Troubleshooting Aldecalmycin instability in aqueous solutions
Aldecalmycin Technical Support Center
Welcome to the technical resource center for this compound. This guide is designed to help you troubleshoot and resolve common issues related to the stability of this compound in aqueous solutions during your research and development workflows.
Frequently Asked Questions (FAQs)
Q1: My this compound solution has lost significant biological activity after 24 hours in my standard phosphate-buffered saline (PBS) at pH 7.4. What is the likely cause?
A1: The most common cause for loss of activity is the chemical degradation of this compound in aqueous solutions. This compound possesses a lactone ring that is susceptible to hydrolysis, especially at neutral to alkaline pH. This hydrolysis opens the ring, leading to an inactive linearized form of the compound. We strongly recommend preparing fresh solutions for each experiment or storing stock solutions under specific, stabilizing conditions.
Q2: I observed a yellow tint forming in my this compound solution when exposed to ambient light. Is this normal?
A2: No, the formation of a yellow color indicates photodegradation. This compound contains a conjugated diene system that can undergo photochemical reactions upon exposure to light, particularly in the UV-A and blue light spectrum. This process not only changes the solution's appearance but also results in a loss of potency. All work with this compound should be performed under amber lighting or in light-blocking containers.
Q3: After preparing a concentrated stock in DMSO and diluting it into an aqueous buffer, I noticed a precipitate forming. How can I prevent this?
A3: This is likely due to the poor aqueous solubility of this compound. While soluble in organic solvents like DMSO, its solubility limit in aqueous buffers is significantly lower (approx. < 50 µM). To prevent precipitation, avoid high final concentrations in your aqueous working solutions. If a higher concentration is required, consider the use of a co-solvent system or a solubility-enhancing excipient, though these should be tested for interference with your experimental model.
Troubleshooting Guides
Issue 1: Rapid Loss of Purity and Potency
If you are experiencing a rapid decline in the purity or biological activity of your this compound working solutions, follow this diagnostic workflow.
Caption: Troubleshooting workflow for this compound instability.
Issue 2: Understanding Degradation Pathways
This compound is susceptible to two primary degradation pathways in aqueous media. Understanding these can help in designing more robust experimental conditions.
Caption: Primary degradation pathways for this compound.
Quantitative Data on Stability
The following tables summarize the stability of this compound under various conditions as determined by HPLC analysis. Stability is reported as the percentage of intact this compound remaining after a specified time.
Table 1: Effect of pH and Temperature on this compound Stability
| Buffer (50 mM) | pH | Temperature | % Remaining (24h) | % Remaining (72h) |
| Citrate | 5.0 | 4°C | 98% | 95% |
| Citrate | 5.0 | 25°C | 91% | 78% |
| Phosphate (PBS) | 7.4 | 4°C | 75% | 55% |
| Phosphate (PBS) | 7.4 | 25°C | 42% | 15% |
| Carbonate | 9.0 | 25°C | <10% | Not Detected |
Table 2: Effect of Light and Antioxidants on this compound Stability
| Condition (in pH 5.0 Citrate Buffer at 4°C) | % Remaining (24h) |
| Amber vial, dark | 98% |
| Clear vial, ambient light | 65% |
| Amber vial, dark, + 1 mM Ascorbic Acid | 99% |
| Amber vial, dark, + 1 mM DTT | 99% |
Experimental Protocols
Protocol 1: Preparation of Stabilized this compound Working Solutions
This protocol describes the recommended procedure for preparing aqueous solutions of this compound for use in biological assays.
Caption: Workflow for preparing this compound solutions.
Methodology:
-
Stock Solution Preparation:
-
Accurately weigh the required amount of this compound powder in a fume hood.
-
Dissolve the powder in anhydrous DMSO to a final concentration of 10 mM. Ensure complete dissolution by gentle vortexing.
-
Dispense into small-volume aliquots (e.g., 10 µL) in amber, low-protein-binding microcentrifuge tubes.
-
Immediately flash-freeze the aliquots in liquid nitrogen and transfer to -80°C for long-term storage.
-
-
Working Solution Preparation:
-
Prepare a 50 mM citrate buffer and adjust the pH to 5.5. Degas the buffer by sparging with nitrogen or argon for 15 minutes to remove dissolved oxygen. Chill on ice.
-
On the day of the experiment, remove a single aliquot of the 10 mM DMSO stock from the -80°C freezer and thaw it rapidly.
-
Perform serial dilutions of the DMSO stock into the pre-chilled, degassed citrate buffer to achieve the desired final concentration for your experiment. Ensure the final DMSO concentration remains low (typically <0.5%) to avoid solvent effects.
-
Keep the final working solution on ice and protected from light at all times. Use within 4 hours of preparation.
-
Protocol 2: HPLC Method for Purity Assessment
This method can be used to quantify the percentage of intact this compound in a sample.
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 3.5 µm particle size)
-
Mobile Phase A: 0.1% Formic Acid in Water
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile
-
Gradient:
-
0-2 min: 5% B
-
2-15 min: 5% to 95% B
-
15-18 min: 95% B
-
18-19 min: 95% to 5% B
-
19-25 min: 5% B
-
-
Flow Rate: 0.8 mL/min
-
Column Temperature: 30°C
-
Detection Wavelength: 280 nm
-
Injection Volume: 10 µL
-
Expected Retention Time (this compound): ~12.5 minutes
-
Expected Retention Time (Hydrolyzed Product): ~8.2 minutes
Technical Support Center: Aldecalmycin Solubility for Biological Assays
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address challenges related to the solubility of Aldecalmycin in biological assays. The information is tailored for researchers, scientists, and drug development professionals.
Frequently Asked Questions (FAQs)
Q1: My this compound, dissolved in DMSO, precipitates upon dilution in my aqueous assay buffer. Why is this happening and how can I prevent it?
A1: This is a common issue for compounds with low aqueous solubility, a characteristic often observed in complex natural products like this compound. When a concentrated DMSO stock of a hydrophobic compound is diluted into an aqueous buffer, the compound's local concentration may exceed its solubility limit in the mixed solvent system, leading to precipitation. This is often referred to as "crashing out."
To prevent this, consider the following strategies:
-
Optimize the DMSO concentration: Keep the final concentration of DMSO in your assay as low as possible, ideally below 1% (v/v), to minimize solvent effects on your biological system and reduce the likelihood of precipitation.
-
Serial dilutions: Instead of a single large dilution, perform serial dilutions of your DMSO stock in the aqueous buffer. This gradual decrease in solvent concentration can help keep the compound in solution.
-
Pre-warm the buffer: Gently warming your assay buffer before adding the this compound stock can sometimes improve solubility. However, be mindful of the temperature stability of this compound and your biological assay components.
-
Increase mixing efficiency: Ensure rapid and thorough mixing upon adding the this compound stock to the buffer to avoid localized high concentrations. Vortexing or sonicating the solution immediately after dilution can be beneficial.
Q2: I'm observing inconsistent results in my cell-based assays with this compound. Could this be related to its solubility?
A2: Yes, inconsistent results are a hallmark of solubility problems. If this compound precipitates in your cell culture medium, the actual concentration of the soluble, biologically active compound will be lower and more variable than your intended concentration. This can lead to poor reproducibility and inaccurate dose-response curves. Precipitates can also be cytotoxic to cells, further confounding your results.[1][2][3]
Q3: What alternative solvents or formulation strategies can I use to improve this compound's solubility for in vitro assays?
A3: Several formulation strategies can enhance the solubility of poorly soluble compounds like this compound for biological assays.[4][5][6] The choice of method will depend on the specific requirements of your assay.
-
Co-solvents: In addition to DMSO, other organic solvents like ethanol, methanol, or dimethylformamide (DMF) can be tested.[7] However, always run appropriate vehicle controls to account for any biological effects of the solvent itself.
-
Cyclodextrins: These are cyclic oligosaccharides that can form inclusion complexes with hydrophobic molecules, increasing their aqueous solubility.[4][8]
-
Liposomes: Encapsulating this compound within lipid vesicles (liposomes) can improve its delivery in aqueous solutions and into cells.
-
Surfactants: Non-ionic surfactants at concentrations below their critical micelle concentration (CMC) can improve wetting and solubility.[8] However, surfactants can also disrupt cell membranes, so their use must be carefully controlled and validated.
Troubleshooting Guide
Problem: Visible precipitate forms in the well of my microplate during a cell-based assay.
| Potential Cause | Troubleshooting Step |
| Low Aqueous Solubility of this compound | Lower the final concentration of this compound. Prepare a fresh, lower concentration stock solution in DMSO. |
| High Final DMSO Concentration | Decrease the final DMSO concentration to <1% (v/v) by adjusting the dilution scheme. |
| Interaction with Media Components | Some components of cell culture media, like salts and proteins, can promote precipitation.[1][9] Test the solubility of this compound in a simpler buffer (e.g., PBS) to identify potential interactions. |
| Temperature Fluctuations | Ensure all solutions are at the appropriate temperature before mixing. Avoid repeated freeze-thaw cycles of stock solutions.[1][9] |
| pH of the Medium | The solubility of a compound can be pH-dependent. Ensure the pH of your cell culture medium is stable and within the optimal range. |
Problem: Inconsistent IC50 values for this compound in an enzyme inhibition assay.
| Potential Cause | Troubleshooting Step |
| Precipitation at Higher Concentrations | Determine the kinetic solubility of this compound in your assay buffer to identify the concentration at which it starts to precipitate.[10][11] Limit your assay concentrations to below this solubility limit. |
| Adsorption to Plasticware | Hydrophobic compounds can adsorb to the surface of plastic labware, reducing the effective concentration in solution. Consider using low-adhesion microplates or adding a small amount of a non-ionic surfactant to your buffer. |
| Time-Dependent Precipitation | The compound may be precipitating over the course of the assay incubation. Visually inspect the assay plate for precipitation at the end of the incubation period. If observed, consider reducing the incubation time or improving the formulation. |
Experimental Protocols
Protocol 1: Determination of Kinetic Solubility of this compound in Assay Buffer
Objective: To determine the concentration at which this compound begins to precipitate from the assay buffer under assay conditions.
Materials:
-
This compound
-
Dimethyl sulfoxide (DMSO)
-
Assay Buffer (e.g., Phosphate Buffered Saline, pH 7.4)
-
96-well clear bottom microplate
-
Plate reader capable of measuring turbidity (nephelometry) or light scattering at a wavelength such as 620 nm.
Method:
-
Prepare a 10 mM stock solution of this compound in 100% DMSO.
-
In the 96-well plate, perform a serial dilution of the this compound stock solution in DMSO to create a range of concentrations (e.g., 10 mM down to 0.01 mM).
-
Transfer a small volume (e.g., 2 µL) of each DMSO concentration into wells containing a larger volume (e.g., 198 µL) of the assay buffer, resulting in a final DMSO concentration of 1%. Include a buffer-only control and a buffer with 1% DMSO vehicle control.
-
Mix the plate thoroughly.
-
Incubate the plate at the assay temperature for a set period (e.g., 2 hours).
-
Measure the turbidity of each well using a plate reader.
-
The concentration at which a significant increase in turbidity is observed compared to the vehicle control is the kinetic solubility limit.
Protocol 2: Formulation of this compound with Hydroxypropyl-β-Cyclodextrin (HP-β-CD)
Objective: To prepare a stock solution of this compound with improved aqueous solubility using a cyclodextrin.
Materials:
-
This compound
-
Hydroxypropyl-β-Cyclodextrin (HP-β-CD)
-
Deionized water
-
Vortex mixer
-
Sonicator
Method:
-
Prepare a 10% (w/v) solution of HP-β-CD in deionized water.
-
Add an excess amount of this compound powder to the HP-β-CD solution.
-
Vortex the mixture vigorously for 5-10 minutes.
-
Sonicate the mixture for 15-30 minutes in a bath sonicator.
-
Allow the solution to equilibrate at room temperature for 24 hours with constant stirring.
-
Centrifuge the solution to pellet the undissolved this compound.
-
Carefully collect the supernatant. This is your aqueous stock solution of the this compound:HP-β-CD inclusion complex.
-
Determine the concentration of this compound in the stock solution using a suitable analytical method (e.g., UV-Vis spectrophotometry or HPLC).
-
This aqueous stock can then be used for dilutions in your biological assays. Remember to include a vehicle control with the same concentration of HP-β-CD.
Data Presentation
Table 1: Hypothetical Kinetic Solubility of this compound in Different Buffers
| Buffer System | pH | Final DMSO (%) | Kinetic Solubility (µM) |
| Phosphate Buffered Saline (PBS) | 7.4 | 1 | 15.2 |
| Tris-HCl | 7.4 | 1 | 12.8 |
| DMEM + 10% FBS | 7.4 | 1 | 8.5 |
| PBS with 5% HP-β-CD | 7.4 | 0 | > 100 |
Table 2: Example IC50 Values for this compound with and without Formulation
| Assay Type | Formulation | Apparent IC50 (µM) |
| MRSA Growth Inhibition | 1% DMSO | 5.8 |
| MRSA Growth Inhibition | 5% HP-β-CD | 1.2 |
| Enzyme Inhibition Assay | 1% DMSO | 12.3 (with high variability) |
| Enzyme Inhibition Assay | 5% HP-β-CD | 4.7 (with low variability) |
Visualizations
Caption: Troubleshooting workflow for this compound precipitation in biological assays.
Caption: Hypothetical mechanism of action for this compound and the impact of poor solubility.
References
- 1. researchgate.net [researchgate.net]
- 2. Biological assay challenges from compound solubility: strategies for bioassay optimization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Formulation Strategies for Poorly Soluble Drugs [worldpharmatoday.com]
- 5. portal.findresearcher.sdu.dk [portal.findresearcher.sdu.dk]
- 6. researchgate.net [researchgate.net]
- 7. Solvent Selection for Insoluble Ligands, a Challenge for Biological Assay Development: A TNF-α/SPD304 Study - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Drug Solubility: Importance and Enhancement Techniques - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Cell Culture Academy [procellsystem.com]
- 10. labtesting.wuxiapptec.com [labtesting.wuxiapptec.com]
- 11. bmglabtech.com [bmglabtech.com]
Overcoming common artifacts in Aldecalmycin NMR spectroscopy
Aldecalmycin NMR Spectroscopy Technical Support Center
Welcome to the troubleshooting guide for this compound NMR spectroscopy. This resource is designed for researchers, scientists, and drug development professionals to identify and overcome common artifacts encountered during the NMR analysis of this compound.
This compound is an antimicrobial antibiotic discovered in Streptomyces sp. Its structure contains a β-ketoaldehyde moiety, which can lead to complications in NMR spectra, such as the presence of keto-enol tautomers.[1][2] This guide provides solutions to common issues in a question-and-answer format.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
Issue 1: Aldehyde Proton Signal is Broad, Weak, or Undefined
Question: My ¹H NMR spectrum of this compound shows a very broad or almost invisible aldehyde proton signal, which I expect to be a sharp peak between 9-10 ppm. What could be the cause?
Answer: The aldehyde proton is highly sensitive to its chemical environment. Broadening of its signal can be attributed to several factors:
-
Chemical Exchange: The aldehyde proton may be undergoing chemical exchange with trace amounts of water or other labile protons in the sample.[3][4][5][6] This is a common issue for protons attached to or near heteroatoms.
-
Keto-Enol Tautomerism: this compound is known to exhibit keto-enol tautomerism due to its β-ketoaldehyde group.[2] If the rate of this tautomerization is on the NMR timescale, it can lead to significant broadening of the signals for the involved protons, including the aldehyde.
-
Sample Degradation: Aldehydes can be susceptible to oxidation, forming carboxylic acids, especially if the sample or solvent has been exposed to air.[7] The resulting carboxylic acid proton signal appears much further downfield (11-12 ppm or higher) and can also be broad.
-
Low Concentration: If the sample is too dilute, the signal may be weak and difficult to distinguish from the baseline noise.[8][9]
-
Dry the Sample and Solvent: Ensure your sample is thoroughly dried under high vacuum before dissolution. Use a freshly opened ampoule of high-purity deuterated solvent or a solvent that has been dried over molecular sieves.
-
Perform a D₂O Exchange: Add a drop of deuterium oxide (D₂O) to your NMR tube, shake it vigorously, and re-acquire the spectrum. If the broad aldehyde signal disappears or significantly diminishes, it confirms that chemical exchange with a labile proton was the cause.[10][11]
-
Variable Temperature (VT) NMR: Acquire spectra at different temperatures. If the broadening is due to an intermediate rate of chemical exchange or tautomerism, changing the temperature can shift the exchange rate to be either fast or slow on the NMR timescale, resulting in a sharpened signal.
-
Check for Degradation: Acquire a quick ¹³C NMR or an HMBC spectrum to check for the presence of a carboxylic acid carbon (~170-185 ppm) correlated to a broad proton signal downfield.
Issue 2: Severe Signal Overlap in the Aliphatic Region (1-4 ppm)
Question: The ¹H NMR spectrum of this compound is very crowded in the aliphatic region, making it impossible to assign individual proton signals. How can I resolve these overlapping multiplets?
Answer: Complex molecules like this compound, which may possess a large carbon skeleton such as a decalin ring, often have many CH, CH₂, and CH₃ groups with similar chemical environments, leading to severe signal overlap.[1]
-
Use a Higher Field Spectrometer: If available, re-run the sample on a spectrometer with a higher magnetic field strength (e.g., 600 MHz or higher). This will increase the chemical shift dispersion and can resolve many overlapping signals.
-
Change Deuterated Solvent: Sometimes, changing the solvent (e.g., from CDCl₃ to C₆D₆ or DMSO-d₆) can induce different chemical shifts due to solvent-solute interactions, which may resolve some overlapping signals.[10]
-
Utilize 2D NMR Spectroscopy: Two-dimensional NMR is essential for resolving and assigning signals in complex molecules.
-
COSY (Correlation Spectroscopy): This experiment reveals which protons are J-coupled (typically 2-3 bonds apart).[12] It helps trace out spin systems within the molecule.
-
HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates protons directly to their attached carbons (¹J-coupling).[13][14] It is highly effective at resolving overlapping proton signals by spreading them out over the much wider carbon chemical shift range.
-
HMBC (Heteronuclear Multiple Bond Correlation): This experiment shows correlations between protons and carbons that are 2-3 bonds away, which is crucial for piecing together different fragments of the molecule.[14][15][16]
-
Issue 3: Unexpected or "Artifact" Peaks in the Spectrum
Question: My NMR spectrum shows signals that I cannot attribute to this compound. How do I identify the source of these artifacts?
Answer: Extraneous peaks can arise from various sources, including solvent impurities, sample contamination, or instrumental issues.
-
Residual Solvents: Small amounts of solvents used during purification (e.g., ethyl acetate, dichloromethane, acetone) can be retained in the sample even after drying.[10]
-
Water: Even in deuterated solvents, a residual H₂O (or HDO) peak is common. Its chemical shift varies depending on the solvent.
-
Grease: Contamination from stopcock grease during handling can introduce broad, rolling signals, typically in the 0-2 ppm region.
-
Phasing Artifacts: Improper phasing of the spectrum can distort peak shapes and create false "dips" or "wiggles" around strong signals.
-
Spinning Sidebands: If the sample is spinning, small satellite peaks can appear on either side of large signals. These are typically symmetrical.
-
Identify Common Contaminants: Compare the chemical shifts of the unknown peaks to published tables of common NMR solvent and grease impurities.
-
Improve Sample Preparation: Ensure all glassware is scrupulously clean. Filter the sample into the NMR tube to remove any particulate matter.[8][17][18]
-
Re-process the Data: Carefully re-phase the spectrum and re-apply baseline correction.
-
Acquire Spectrum without Spinning: To check for spinning sidebands, acquire a spectrum without sample rotation.[19][20] Modern spectrometers often have excellent magnetic field homogeneity, making spinning unnecessary.
Data Presentation
Table 1: Typical ¹H and ¹³C NMR Chemical Shift Ranges for this compound Moieties
| Functional Group | ¹H Chemical Shift (ppm) | ¹³C Chemical Shift (ppm) | Notes |
| Aldehyde (-CHO) | 9.0 - 10.0[21][22][23] | 190 - 205[15] | Highly deshielded, sensitive to environment. |
| Alkene (C=C-H) | 5.0 - 7.0 | 100 - 150 | Geometry and substitution affect shifts. |
| Carbons α to Carbonyl | 2.0 - 2.5[22][23] | 30 - 50 | Deshielded by the C=O group. |
| Aliphatic (CH, CH₂, CH₃) | 0.5 - 4.5 | 10 - 60 | Region prone to significant signal overlap. |
| Carbons bonded to Oxygen | 3.3 - 4.5 | 50 - 90 | E.g., in ether or ester linkages. |
Experimental Protocols
Protocol 1: Basic 2D COSY Acquisition
The COSY experiment identifies protons that are coupled to each other through bonds.[24]
-
Sample Preparation: Prepare a 5-25 mg sample of this compound in 0.6-0.7 mL of a suitable deuterated solvent.[9][17][18] The solution must be homogeneous and free of solid particles.[8][17]
-
Initial 1D ¹H Spectrum: Acquire a standard 1D ¹H spectrum. Optimize the spectral width to include all signals and reference the spectrum correctly.[19][25]
-
Setup COSY Experiment:
-
Load a standard COSY parameter set (e.g., cosygpqf on Bruker systems).[26]
-
Set the spectral width in both dimensions (F1 and F2) to match the 1D proton spectrum.
-
Set the number of scans (NS) and increments (NI) based on sample concentration. For a moderately concentrated sample, NS=2 and NI=256 is a good starting point.
-
-
Acquisition & Processing:
-
Start the acquisition.
-
After completion, process the data using a 2D Fourier transform (xfb on Bruker systems). Apply a sine-bell window function to both dimensions for better peak shape.[27]
-
Protocol 2: Basic 2D HSQC Acquisition
The HSQC experiment correlates protons with their directly attached carbons.[13]
-
Sample Preparation: A more concentrated sample (15-50 mg) is preferable for heteronuclear experiments.
-
Initial 1D Spectra: Acquire both a ¹H and a ¹³C spectrum if possible to determine the spectral windows.
-
Setup HSQC Experiment:
-
Load a standard gradient-enhanced, phase-sensitive HSQC parameter set (e.g., hsqcetgpsi2).[28]
-
Turn sample spinning off.[29]
-
Set the ¹H spectral width (F2) and the ¹³C spectral width (F1). A typical ¹³C range for this compound would be 0-210 ppm to include the aldehyde carbon.[15]
-
The experiment is optimized for a one-bond ¹J(CH) coupling constant, typically around 145 Hz for aliphatic and olefinic carbons.
-
-
Acquisition & Processing:
-
Start the acquisition.
-
Process the data using a 2D Fourier transform. The resulting spectrum will show peaks only for carbons that have protons attached.
-
Visualizations
Caption: General workflow for troubleshooting NMR artifacts.
References
- 1. This compound, a new antimicrobial antibiotic from Streptomyces. II. Structure elucidation by NMR studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. This compound, a new antimicrobial antibiotic from Streptomyces. I. Taxonomy, fermentation, isolation, physico-chemical and biological properties - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. nmr spectroscopy - 1H NMR Broad peaks - Chemistry Stack Exchange [chemistry.stackexchange.com]
- 4. protein-nmr.org.uk [protein-nmr.org.uk]
- 5. mriquestions.com [mriquestions.com]
- 6. Study of Chemical Exchange by 2D NMR | Applications Notes | JEOL Ltd. [jeol.com]
- 7. researchgate.net [researchgate.net]
- 8. NMR Sample Preparation | College of Science and Engineering [cse.umn.edu]
- 9. cif.iastate.edu [cif.iastate.edu]
- 10. Troubleshooting [chem.rochester.edu]
- 11. acdlabs.com [acdlabs.com]
- 12. Two-dimensional nuclear magnetic resonance spectroscopy - Wikipedia [en.wikipedia.org]
- 13. nmr.chem.indiana.edu [nmr.chem.indiana.edu]
- 14. 7) Common 2D (COSY, HSQC, HMBC) | SDSU NMR Facility – Department of Chemistry [nmr.sdsu.edu]
- 15. nmr.chem.columbia.edu [nmr.chem.columbia.edu]
- 16. Gradient Enhanced HMBC [nmr.chem.ucsb.edu]
- 17. NMR Sample Preparation [nmr.chem.umn.edu]
- 18. NMR Sample Preparation | Chemical Instrumentation Facility [cif.iastate.edu]
- 19. nmr.chem.indiana.edu [nmr.chem.indiana.edu]
- 20. nmr.chem.indiana.edu [nmr.chem.indiana.edu]
- 21. organicchemistryguide.com [organicchemistryguide.com]
- 22. chem.libretexts.org [chem.libretexts.org]
- 23. chem.libretexts.org [chem.libretexts.org]
- 24. chem.libretexts.org [chem.libretexts.org]
- 25. 2D 1H-1H COSY [nmr.chem.ucsb.edu]
- 26. TUTORIAL: ge-2D COSY EXPERIMENT [imserc.northwestern.edu]
- 27. TUTORIAL: 2D COSY EXPERIMENT [imserc.northwestern.edu]
- 28. TUTORIAL: Phase-sensitive ge-2D HSQC EXPERIMENT [imserc.northwestern.edu]
- 29. 2D 1H-13C HSQC [nmr.chem.ucsb.edu]
Aldecalmycin Degradation Product Analysis: A Technical Support Resource
This technical support center provides researchers, scientists, and drug development professionals with essential guidance for investigating the degradation products of Aldecalmycin. While specific degradation pathways for this compound are not extensively documented in publicly available literature, this resource offers a comprehensive framework for conducting such analyses, including troubleshooting common issues and providing standardized experimental protocols.
Frequently Asked Questions (FAQs)
Q1: What are the primary factors that can cause the degradation of an antibiotic like this compound?
A1: The degradation of antibiotics can be initiated by various environmental and chemical factors. The most common degradation pathways include hydrolysis, oxidation, and photolysis.[1] External factors such as temperature and humidity can also contribute significantly to the breakdown of antibiotic compounds.[2]
Q2: Why is the analysis of this compound degradation products crucial?
A2: Analyzing degradation products is a critical aspect of drug development and safety assessment. These studies help to establish the degradation pathways and intrinsic stability of the drug substance.[3] This information is vital for developing stable formulations, determining appropriate storage conditions and shelf-life, and ensuring the safety and efficacy of the pharmaceutical product.[3]
Q3: What are forced degradation studies and why are they performed?
A3: Forced degradation, or stress testing, involves subjecting a drug substance to conditions more severe than accelerated stability testing, such as high temperature, humidity, light, and a range of pH values.[3][4] These studies are designed to intentionally generate degradation products to identify them and to develop and validate stability-indicating analytical methods.[5] The goal is typically to achieve about 10-20% degradation of the active pharmaceutical ingredient (API).[5][6]
Q4: Which analytical techniques are most suitable for analyzing this compound and its degradation products?
A4: A combination of chromatographic and spectroscopic methods is generally employed. High-Performance Liquid Chromatography (HPLC) is a fundamental tool for separating the parent drug from its degradation products.[4] Liquid Chromatography-Mass Spectrometry (LC-MS) and tandem MS (LC-MS/MS) are powerful techniques for both quantifying known degradants and identifying unknown ones by providing molecular weight and structural information.[7][8][9]
Q5: How can I identify the structure of an unknown degradation product?
A5: The structure elucidation of unknown degradation products typically involves a multi-step process. Initially, LC-MS/MS is used to determine the molecular weight and fragmentation pattern of the unknown compound.[8] This data, combined with knowledge of the parent drug's structure and common degradation pathways, allows for the proposal of a tentative structure. Further confirmation can be achieved through techniques like Nuclear Magnetic Resonance (NMR) spectroscopy or by synthesizing the proposed compound and comparing its analytical characteristics.
Troubleshooting Guides
Q1: My HPLC chromatogram shows poor separation between this compound and its degradation products. What can I do?
A1:
-
Optimize the Mobile Phase: Adjust the solvent ratio, try different organic modifiers (e.g., acetonitrile vs. methanol), or alter the pH of the aqueous component.
-
Change the Column: Use a column with a different stationary phase (e.g., C18, C8, Phenyl-Hexyl) or a smaller particle size for higher resolution.
-
Adjust the Gradient: If using a gradient elution, modify the slope of the gradient to improve the separation of closely eluting peaks.
-
Modify Flow Rate and Temperature: Lowering the flow rate or adjusting the column temperature can sometimes improve resolution.
Q2: I am not observing any significant degradation of this compound under my stress conditions. What should I investigate?
A2:
-
Increase Stress Severity: The stress conditions may not be harsh enough. Consider increasing the temperature, the concentration of the acid, base, or oxidizing agent, or the duration of exposure.[6] For thermal stress, you can try 10°C increments above the accelerated testing temperature.[4]
-
Solubility Issues: Ensure that this compound is fully dissolved in the stress medium. Poor solubility can limit its exposure to the stressor. It may be necessary to use a co-solvent, but ensure the co-solvent itself is stable under the stress conditions.[6]
-
Inappropriate Stressor: The specific chemical structure of this compound may be inherently resistant to certain types of stress. Review its structure for functional groups susceptible to hydrolysis, oxidation, or photolysis to guide the selection of appropriate stress conditions.
Q3: My mass spectrometry data for the degradation products is very complex. How can I simplify the interpretation?
A3:
-
Use a Higher Resolution Mass Spectrometer: Instruments like Time-of-Flight (TOF) or Orbitrap mass spectrometers provide accurate mass measurements, which can help in determining the elemental composition of the degradation products.[8]
-
Perform MS/MS Fragmentation: Isolate the ion of interest and fragment it to obtain structural information. Comparing the fragmentation pattern of the degradant to that of the parent drug can reveal which part of the molecule has been modified.
-
Analyze a Control Sample: Run a sample of this compound that has not been subjected to stress to identify any peaks that are not degradation products (e.g., impurities from the synthesis).
Data Presentation
Hypothetical Forced Degradation of this compound
| Stress Condition | Duration | This compound Remaining (%) | Total Degradation Products (%) | Major Degradation Product (DP) |
| 0.1 M HCl | 24 hours | 85.2 | 14.8 | DP-1 (Hydrolysis) |
| 0.1 M NaOH | 12 hours | 89.7 | 10.3 | DP-2 (Hydrolysis) |
| 3% H₂O₂ | 24 hours | 91.5 | 8.5 | DP-3 (Oxidation) |
| 80°C Dry Heat | 48 hours | 94.1 | 5.9 | DP-4 (Thermal) |
| Photolytic (ICH Q1B) | 1.2 million lux hours | 92.8 | 7.2 | DP-5 (Photolysis) |
| Control (No Stress) | 48 hours | 99.8 | 0.2 | - |
Experimental Protocols
Protocol 1: Forced Degradation Study of this compound
This protocol is based on general guidelines for forced degradation studies.[3][10]
-
Preparation of Stock Solution: Prepare a 1 mg/mL stock solution of this compound in a suitable solvent (e.g., methanol or acetonitrile).
-
Acid Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 M HCl. Keep the solution at room temperature for 24 hours. At specified time points, withdraw an aliquot, neutralize it with 0.1 M NaOH, and dilute with mobile phase for analysis.
-
Base Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 M NaOH. Keep the solution at room temperature for 12 hours. At specified time points, withdraw an aliquot, neutralize it with 0.1 M HCl, and dilute with mobile phase.
-
Oxidative Degradation: Mix 1 mL of the stock solution with 1 mL of 3% hydrogen peroxide (H₂O₂). Store the solution protected from light at room temperature for 24 hours.
-
Thermal Degradation: Place a solid sample of this compound in a controlled temperature oven at 80°C for 48 hours. Also, expose a solution of this compound to the same conditions.
-
Photolytic Degradation: Expose a solution and a solid sample of this compound to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter, as specified in ICH guideline Q1B. A control sample should be kept in the dark under the same temperature conditions.
-
Sample Analysis: Analyze all stressed samples, along with a non-stressed control sample, using a stability-indicating HPLC method.
Protocol 2: HPLC-UV Analysis of this compound and Degradation Products
-
Chromatographic System: A standard HPLC system with a UV detector.
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase A: 0.1% Formic acid in water.
-
Mobile Phase B: 0.1% Formic acid in acetonitrile.
-
Gradient Elution:
-
0-5 min: 5% B
-
5-25 min: 5% to 95% B
-
25-30 min: 95% B
-
30-31 min: 95% to 5% B
-
31-35 min: 5% B
-
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30°C.
-
Detection Wavelength: Scan for the optimal wavelength using a PDA detector or use a standard wavelength such as 254 nm.
-
Injection Volume: 10 µL.
-
Data Analysis: Integrate the peak areas for this compound and all degradation products. Calculate the percentage of remaining this compound and the percentage of each degradation product.
Protocol 3: LC-MS/MS for Identification of Degradation Products
-
LC System: Use the same HPLC conditions as described in Protocol 2 to ensure separation.
-
Mass Spectrometer: A tandem mass spectrometer (e.g., Triple Quadrupole or Q-TOF).
-
Ionization Source: Electrospray Ionization (ESI) in both positive and negative modes.
-
MS Scan Mode:
-
Full Scan: Acquire data in full scan mode to detect all ions present in the sample.
-
Product Ion Scan (MS/MS): Select the precursor ion (the molecular ion of a potential degradation product) and fragment it to obtain its product ion spectrum.
-
-
Data Interpretation:
-
Determine the molecular weight of the degradation product from the full scan data.
-
Propose an elemental composition based on the accurate mass (if using a high-resolution MS).
-
Analyze the MS/MS fragmentation pattern and compare it to the fragmentation of this compound to identify the site of modification.
-
Visualizations
Caption: Workflow for the Identification of Unknown Degradation Products.
Caption: Hypothetical Signaling Pathway Affected by an Antibiotic.
References
- 1. pharmacy180.com [pharmacy180.com]
- 2. Degradation of antibiotics: Significance and symbolism [wisdomlib.org]
- 3. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
- 4. lubrizolcdmo.com [lubrizolcdmo.com]
- 5. biopharminternational.com [biopharminternational.com]
- 6. pharmtech.com [pharmtech.com]
- 7. Advancing Antibiotic Residue Analysis: LC-MS/MS Methodology for Ticarcillin Degradation Products in Tomato Leaves - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Evaluation of Antibiotics Residues in Milk and Meat Using Different Analytical Methods - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Forced Degradation Study in Pharmaceutical Stability | Pharmaguideline [pharmaguideline.com]
Aldecalmycin interference with common laboratory reagents
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Aldecalmycin. Given that specific data on this compound's interference with all common laboratory reagents is not extensively documented in publicly available literature, this guide offers general best practices and troubleshooting strategies based on its known chemical properties and common issues encountered with similar novel antibiotic compounds.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its known properties?
This compound is an antimicrobial antibiotic produced by Streptomyces sp.[1][2] Its structure contains a β-ketoaldehyde moiety, and it is known to exist in keto-enol tautomers.[1][3] This chemical feature suggests potential reactivity with nucleophiles and a possibility of metal chelation, which could be sources of interference in various assays.
Q2: Are there any known interferences of this compound with common laboratory assays?
Currently, there is a lack of specific published data detailing the interference of this compound with common laboratory assays such as ELISA, PCR, or western blotting. However, based on its chemical structure, potential interferences can be anticipated. This guide provides a framework for identifying and mitigating such potential issues.
Q3: How can I proactively minimize potential interference from this compound in my experiments?
To minimize potential interference, it is crucial to include proper controls in your experimental design. These include:
-
Vehicle Control: Running the assay with the solvent used to dissolve this compound to ensure the vehicle itself does not interfere.
-
Compound-only Control: Including a sample with this compound in the assay buffer without the target analyte to measure any background signal generated by the compound.
-
Spike and Recovery Control (for quantitative assays): Adding a known amount of the analyte to a sample containing this compound to assess if the compound interferes with analyte detection and quantification.
Troubleshooting Guides
Enzyme-Linked Immunosorbent Assay (ELISA)
Issue: Inconsistent or unexpected results (high background, low signal, or complete signal loss) in the presence of this compound.
Potential Causes & Troubleshooting Steps:
| Potential Cause | Troubleshooting Step | Experimental Protocol |
| Direct interaction with assay antibodies or target protein | Perform a compound interference test. | 1. Coat an ELISA plate with the capture antibody. 2. Add this compound at the same concentration used in the main experiment to wells with and without the target antigen. 3. Proceed with the standard ELISA protocol. 4. Compare the signal from wells with this compound to control wells. A significant difference suggests direct interference. |
| Inhibition of the reporter enzyme (e.g., HRP, AP) | Test for direct enzyme inhibition. | 1. In a microplate well, mix the reporter enzyme conjugate with its substrate. 2. Add this compound at various concentrations. 3. Measure the signal over time and compare it to a control without this compound. A decrease in signal indicates enzyme inhibition. |
| Chelation of metal ions required for enzyme activity | Supplement the reaction buffer with additional divalent cations (e.g., Mg²⁺, Ca²⁺) if the enzyme requires them. | 1. Prepare the substrate buffer with a slightly higher concentration of the required metal ions. 2. Repeat the enzyme activity test with the supplemented buffer and this compound. |
Hypothetical ELISA Troubleshooting Workflow
Caption: A logical workflow for troubleshooting unexpected ELISA results when using this compound.
Polymerase Chain Reaction (PCR)
Issue: Reduced or no amplification of the target DNA sequence in the presence of this compound.
Potential Causes & Troubleshooting Steps:
| Potential Cause | Troubleshooting Step | Experimental Protocol |
| Inhibition of DNA polymerase | Perform a PCR inhibition control. | 1. Set up a standard PCR reaction with a known template and primers. 2. Add this compound at various concentrations to parallel reactions. 3. A decrease or absence of the PCR product in the presence of this compound indicates inhibition. |
| Interaction with DNA template | Assess DNA integrity and availability. | 1. Incubate the DNA template with this compound under PCR conditions. 2. Run the incubated DNA on an agarose gel to check for degradation or mobility shifts. 3. Alternatively, use a quantitative method like qPCR to assess template availability. |
| Chelation of Mg²⁺ ions | Increase the MgCl₂ concentration in the PCR master mix. | 1. Titrate the MgCl₂ concentration in the PCR reaction containing this compound. 2. Start with the standard concentration and increase it incrementally (e.g., 0.5 mM steps). 3. Identify the optimal Mg²⁺ concentration that restores amplification. |
Hypothetical PCR Troubleshooting Workflow
Caption: A systematic approach to troubleshooting PCR inhibition caused by this compound.
Western Blotting
Issue: Altered protein migration, reduced antibody binding, or high background on the membrane.
Potential Causes & Troubleshooting Steps:
| Potential Cause | Troubleshooting Step | Experimental Protocol |
| Modification of proteins in the lysate | Pre-clear the lysate or assess for protein modification. | 1. Incubate the protein lysate with this compound, then run on an SDS-PAGE gel and stain with Coomassie blue to observe any gross changes in the protein profile. 2. For specific proteins, perform immunoprecipitation before and after this compound treatment to check for altered mobility. |
| Interference with antibody-antigen binding | Perform a dot blot to check for direct interference. | 1. Spot the purified target protein onto a nitrocellulose or PVDF membrane. 2. Block the membrane as usual. 3. Incubate separate blots with the primary antibody pre-incubated with or without this compound. 4. A weaker signal in the presence of this compound suggests interference. |
| Non-specific binding to the membrane | Increase the stringency of the wash steps. | 1. Increase the concentration of Tween-20 in the wash buffer (e.g., from 0.1% to 0.5%). 2. Increase the number and duration of the wash steps. |
Hypothetical Signaling Pathway Affected by this compound
The following diagram illustrates a hypothetical signaling pathway that could be modulated by an antibiotic like this compound, leading to downstream cellular effects. This is a generalized representation and has not been experimentally validated for this compound.
Caption: A hypothetical signaling cascade initiated by this compound binding to a bacterial receptor.
References
- 1. This compound, a new antimicrobial antibiotic from Streptomyces. I. Taxonomy, fermentation, isolation, physico-chemical and biological properties - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. This compound, a new antimicrobial antibiotic from Streptomyces - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. This compound, a new antimicrobial antibiotic from Streptomyces. II. Structure elucidation by NMR studies - PubMed [pubmed.ncbi.nlm.nih.gov]
Improving the yield of Aldecalmycin through metabolic engineering
Technical Support Center: Enhancing Aldecalmycin Production
Disclaimer: The biosynthetic gene cluster for this compound has not been publicly detailed. Based on its chemical structure, which includes a decalin ring system and a glycosylated side chain, this guide assumes this compound is synthesized by a Type I Polyketide Synthase (PKS). The following troubleshooting advice, protocols, and pathways are based on this scientifically informed, hypothetical model and established principles for metabolic engineering in Streptomyces.
Frequently Asked Questions (FAQs)
Q1: We want to start a project to improve this compound yield. Where do we begin?
A1: The first step is to identify and characterize the this compound biosynthetic gene cluster (BGC) in Streptomyces sp. MJ147-72F6. This is typically achieved by sequencing the genome of the producing strain and using bioinformatics tools like antiSMASH to identify the putative Type I PKS cluster responsible for its synthesis. Subsequent gene knockout experiments targeting the PKS genes are required to confirm the cluster's role in this compound production.
Q2: What are the primary limiting factors for polyketide production in Streptomyces?
A2: Production can be limited by several factors:
-
Precursor Supply: Insufficient levels of primary metabolites that serve as building blocks, such as acetyl-CoA, propionyl-CoA, and malonyl-CoA.
-
Regulatory Control: Tight regulation of the BGC by pathway-specific and global regulators, which often restricts expression to specific growth phases or nutrient conditions.
-
Enzyme Kinetics: The catalytic efficiency of the PKS and tailoring enzymes can be a bottleneck.
-
Cellular Metabolism: Competition for precursors from other metabolic pathways, such as fatty acid synthesis.
-
Export and Feedback Inhibition: Inefficient export of the final product or feedback inhibition of biosynthetic enzymes by this compound itself.
Q3: What are the most common metabolic engineering strategies to increase the yield of secondary metabolites?
A3: Common strategies include:
-
Overexpression of Pathway-Specific Activators: Many BGCs are controlled by positive regulatory genes within the cluster. Overexpressing these genes can significantly boost transcription of the entire pathway.
-
Increasing Precursor Supply: Engineering central carbon metabolism to channel more precursors towards this compound biosynthesis. This can involve overexpressing key enzymes like acetyl-CoA carboxylase.
-
Deleting Competing Pathways: Knocking out genes for competing pathways, such as other secondary metabolite BGCs or pathways that consume the same precursors.
-
Refactoring the Biosynthetic Gene Cluster: Replacing the native promoter of the BGC with a strong, constitutive promoter to uncouple production from native regulatory networks.
-
Increasing Gene Cluster Dosage: Introducing additional copies of the this compound BGC into the host chromosome.
Troubleshooting Guide
Q1: We've overexpressed the putative pathway-specific activator, but the this compound titer has not increased. What could be the issue?
A1:
-
Incorrect Gene Identified: The gene you've overexpressed may not be the primary positive regulator. Review the BGC for other potential regulatory genes (e.g., LAL-family, TetR-family regulators).
-
Post-Transcriptional Regulation: The regulator's activity might be controlled at the protein level (e.g., by ligand binding or phosphorylation), and simply increasing its transcription is insufficient.
-
Precursor Limitation: The pathway may now be limited by the supply of precursors. The increased expression of biosynthetic genes cannot be translated into higher product yield without sufficient building blocks. Consider a precursor feeding experiment or co-expression of precursor-supplying genes.
-
Suboptimal Fermentation Conditions: The culture conditions may not be optimal for the engineered strain. Re-optimize media components, pH, and aeration.
Q2: Our gene knockout mutant (e.g., of a competing pathway) shows significantly reduced growth and lower this compound production. What happened?
A2:
-
Essential Gene Function: The deleted gene may have an unforeseen essential role in primary metabolism, leading to a general fitness defect. This is a risk when targeting genes in central metabolism.
-
Metabolic Imbalance: The knockout may have caused a toxic accumulation of a metabolic intermediate or a severe imbalance in the cell's redox state (e.g., NAD+/NADH ratio).
-
Polar Effects: The deletion might have unintentionally affected the expression of downstream essential genes.
-
Solution: Try a gene knockdown approach (e.g., using CRISPRi) instead of a full knockout to reduce flux through the competing pathway without causing severe metabolic burden.
Q3: We observe the accumulation of a new, unexpected compound after engineering the precursor supply. What is this, and how can we fix it?
A3:
-
Shunt Product Formation: The increased precursor pool might be diverted into a side reaction, either by promiscuous enzymes from the this compound pathway or other enzymes in the cell.
-
Bottleneck in the Main Pathway: An enzyme downstream of the precursor-supplying steps may have become the new rate-limiting step, causing the intermediate to accumulate and be modified into a shunt product.
-
Identification and Resolution:
-
Purify and identify the structure of the new compound using LC-MS and NMR.
-
Based on its structure, infer where the metabolic bottleneck or side reaction is occurring.
-
Overexpress the downstream enzyme that is likely the bottleneck to pull the flux towards the final product.
-
Data Presentation: Yield Improvement Examples
The following table summarizes quantitative data from metabolic engineering projects on other Streptomyces antibiotics, providing a reference for potential yield improvements.
| Antibiotic | Host Strain | Metabolic Engineering Strategy | Yield Improvement | Reference |
| Daptomycin | Streptomyces roseosporus | Precursor engineering, knockout of negative regulators, byproduct removal, multicopy BGC, and enhanced O2 supply. | 565% (in shake flask); Final titer of 786 mg/L in fermenter. | [1][2] |
| Carrimycin | Streptomyces spiramyceticus | Overexpression of a pathway-specific positive regulator (bsm42). | ~900% (Final titer of 1010 µg/mL). | [3] |
| Daptomycin | S. roseosporus | Co-overexpression of precursor supply genes (zwf2, dptI, dptJ). | 34.4% increase over parental strain. | [4] |
| Erythromycin | Saccharopolyspora erythraea | Overexpression of a (p)ppGpp synthetase gene (relA) to increase a key secondary messenger. | ~200% | [5] |
| Daptomycin | S. roseosporus | Combined inhibition of competing pathways and overexpression of precursor pathways. | 2.6-fold higher than Wild Type. | [6] |
Experimental Protocols
Protocol 1: Overexpression of a Pathway-Specific Activator Gene
-
Vector Selection: Choose an integrative Streptomyces expression vector (e.g., pSET152-derived) containing a strong constitutive promoter (e.g., ermEp* or kasOp*).
-
Gene Amplification: Amplify the coding sequence of the putative activator gene from Streptomyces sp. MJ147-72F6 genomic DNA using PCR with primers that add suitable restriction sites.
-
Cloning: Digest the vector and the PCR product with the corresponding restriction enzymes and ligate them to create the overexpression plasmid.
-
Transformation into E. coli: Transform the ligation product into a non-methylating E. coli strain (e.g., ET12567/pUZ8002) for plasmid propagation and subsequent conjugation.
-
Conjugation: Transfer the overexpression plasmid from E. coli to Streptomyces sp. MJ147-72F6 via intergeneric conjugation.
-
Grow E. coli donor and Streptomyces recipient strains to mid-log phase.
-
Wash and mix the cells. Spot the mixture onto a suitable agar medium (e.g., SFM) and incubate.
-
Overlay the plate with an appropriate antibiotic (e.g., nalidixic acid to select against E. coli and the vector's resistance marker to select for exconjugants).
-
-
Verification: Confirm successful integration in the Streptomyces exconjugants by PCR using primers flanking the integration site.
-
Fermentation and Analysis: Culture the engineered strain and the wild-type control under identical fermentation conditions. Quantify this compound production using HPLC.
Protocol 2: Gene Knockout using CRISPR-Cas9
This protocol is adapted from the pCRISPomyces system.[7][8][9]
-
Design sgRNA: Identify a 20-bp target sequence in the gene of interest that is immediately upstream of a Protospacer Adjacent Motif (PAM), which is typically 'NGG' for S. pyogenes Cas9.
-
Construct sgRNA Plasmid: Synthesize and anneal two complementary oligonucleotides encoding the 20-bp target sequence. Clone these into the pCRISPomyces vector via Golden Gate assembly.
-
Construct Editing Template: Amplify ~1 kb regions upstream ('left arm') and downstream ('right arm') of the gene to be deleted. Join these two fragments by overlap extension PCR. This creates the homology-directed repair (HDR) template.
-
Final Plasmid Assembly: Clone the HDR template into the sgRNA-containing pCRISPomyces vector.
-
Conjugation: Transfer the final plasmid into Streptomyces sp. MJ147-72F6 as described in Protocol 1. Select for exconjugants using the appropriate antibiotic.
-
Screening for Deletions: Successful editing results in the loss of the Cas9 target site. The plasmid is counter-selected because Cas9 will continue to cleave the chromosome in unedited cells, leading to cell death.
-
Verification: Isolate genomic DNA from colonies that have lost the plasmid (by checking for loss of antibiotic resistance). Verify the gene deletion by PCR using primers flanking the deleted region and confirm by Sanger sequencing.
Mandatory Visualizations
Caption: Hypothetical biosynthetic pathway for this compound via a Type I PKS.
Caption: General workflow for a metabolic engineering project in Streptomyces.
Caption: Troubleshooting flowchart for diagnosing low antibiotic production.
References
- 1. Improving the Yield and Quality of Daptomycin in Streptomyces roseosporus by Multilevel Metabolic Engineering - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. In silico aided metabolic engineering of Streptomyces roseosporus for daptomycin yield improvement - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Metabolic Engineering Strategies Based on Secondary Messengers (p)ppGpp and C-di-GMP To Increase Erythromycin Yield in Saccharopolyspora erythraea - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Metabolic engineering of Streptomyces roseosporus for increased production of clinically important antibiotic daptomycin - PMC [pmc.ncbi.nlm.nih.gov]
- 7. CRISPR/Cas9-mediated genome editing - ActinoBase [actinobase.org]
- 8. CRISPR/Cas9-Based Editing of Streptomyces for Discovery, Characterization, and Production of Natural Products - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Frontiers | CRISPR/Cas9-Based Editing of Streptomyces for Discovery, Characterization, and Production of Natural Products [frontiersin.org]
Aldecalmycin stability under different storage conditions
Disclaimer: Information regarding the stability of Aldecalmycin under various storage conditions is not extensively available in the public domain. The following guidelines are based on general best practices for handling and storing complex antibiotics. Researchers are strongly advised to perform their own stability studies for their specific formulations and storage conditions.
Frequently Asked Questions (FAQs)
Q1: What are the general recommendations for storing this compound powder?
Most antibiotics are most stable as dry powders.[1] It is recommended to store this compound powder in a tightly sealed container at low temperatures, protected from light and moisture. For long-term storage, temperatures of -20°C are often recommended for antibiotic powders.[1]
Q2: How should I store this compound solutions?
Once dissolved, this compound is likely to be more susceptible to degradation.[1] Stock solutions should be prepared in a suitable sterile solvent, aliquoted into smaller volumes to avoid repeated freeze-thaw cycles, and stored at -20°C or lower.[1] The stability of the solution will depend on the solvent, pH, and concentration. It is advisable to use freshly prepared solutions for experiments whenever possible.
Q3: What are the potential degradation pathways for this compound?
While specific degradation pathways for this compound have not been published, similar complex molecules can degrade via hydrolysis, oxidation, and photolysis. Key functional groups in the this compound structure, such as esters and glycosidic bonds, may be susceptible to hydrolysis. The presence of double bonds and other sensitive moieties could be prone to oxidation.
Q4: How can I monitor the stability of my this compound samples?
High-Performance Liquid Chromatography (HPLC) is a common and effective method for assessing the stability of pharmaceuticals. A stability-indicating HPLC method can separate the intact this compound from its degradation products. The development of such a method would involve subjecting this compound to forced degradation conditions (e.g., acid, base, heat, light, oxidation) to generate degradants and ensure the analytical method can resolve them.
Troubleshooting Guide
| Problem | Possible Cause | Suggested Solution |
| Loss of biological activity in experiments | Degradation of this compound stock solution. | Prepare fresh stock solutions from powder. Perform a stability study on your stock solution under your storage conditions. Use a bioassay to confirm the activity of the stock. |
| Appearance of new peaks in HPLC chromatogram | Chemical degradation of this compound. | Review storage conditions (temperature, light exposure). Consider potential incompatibilities with the solvent or container. Perform forced degradation studies to identify potential degradants. |
| Variability in experimental results | Inconsistent this compound concentration due to degradation. | Use freshly prepared solutions for each experiment. Validate the stability of this compound in the experimental medium and under the experimental conditions. |
| Precipitation of this compound from solution | Poor solubility or degradation leading to insoluble products. | Check the solubility of this compound in the chosen solvent. You may need to adjust the pH or use a co-solvent. If precipitation occurs over time, it may be a sign of degradation. |
Experimental Protocols
Protocol 1: General Stability Testing of this compound Solution
This protocol outlines a basic approach to assess the stability of an this compound solution over time at different temperatures.
1. Materials:
- This compound powder
- Sterile solvent (e.g., DMSO, ethanol, or an appropriate buffer)
- Calibrated analytical balance
- Volumetric flasks and pipettes
- HPLC system with a suitable detector (e.g., UV-Vis)
- Temperature-controlled chambers (e.g., refrigerators at 4°C, freezers at -20°C, and incubators at elevated temperatures)
2. Procedure:
- Prepare a stock solution of this compound of a known concentration (e.g., 1 mg/mL) in the chosen solvent.
- Aliquot the stock solution into multiple small, tightly sealed, light-protected vials.
- Store the vials at different temperature conditions:
- -20°C (Freezer)
- 4°C (Refrigerator)
- 25°C (Room Temperature)
- 40°C (Accelerated Stability)
- At predetermined time points (e.g., 0, 24, 48, 72 hours, 1 week, 1 month), remove one vial from each storage condition.
- Allow the vial to equilibrate to room temperature.
- Analyze the sample by a validated stability-indicating HPLC method to determine the concentration of this compound remaining.
- Visually inspect the solution for any changes in color or for the formation of precipitates.
3. Data Analysis:
- Calculate the percentage of this compound remaining at each time point relative to the initial concentration (time 0).
- Plot the percentage remaining versus time for each storage condition.
- Determine the time at which the concentration drops below a certain threshold (e.g., 90%) to establish a preliminary shelf-life under those conditions.
Visualizations
Caption: Workflow for this compound solution stability testing.
Caption: Troubleshooting logic for loss of this compound activity.
References
Troubleshooting low bioactivity of purified Aldecalmycin
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with purified Aldecalmycin.
Frequently Asked Questions (FAQs)
Q1: What is the expected bioactivity of purified this compound?
This compound is an antimicrobial antibiotic with potent activity against Gram-positive bacteria, including methicillin-resistant Staphylococcus aureus (MRSA). The bioactivity is concentration-dependent, and its minimum inhibitory concentration (MIC) against susceptible strains should be in the low microgram per milliliter range.
Q2: What are the recommended storage conditions for purified this compound?
For optimal stability, purified this compound should be stored under the following conditions:
| Formulation | Storage Temperature | Duration | Notes |
| Solid (Lyophilized Powder) | -20°C or below | Up to 12 months | Protect from moisture and light. |
| Stock Solution (in DMSO) | -20°C or below | Up to 3 months | Aliquot to avoid repeated freeze-thaw cycles. |
| Working Dilutions (in aqueous buffer) | 2-8°C | Use within 24 hours | Prepare fresh for each experiment. |
Q3: At what pH is this compound most stable?
While specific data for this compound is limited, compounds with β-ketoaldehyde moieties are generally more stable in neutral to slightly acidic conditions (pH 5-7). Alkaline conditions (pH > 8) can promote degradation through reactions like hydrolysis and reverse-aldol reactions. It is advisable to perform experiments in buffers within the recommended pH range.[1]
Q4: Can repeated freeze-thaw cycles affect the bioactivity of this compound solutions?
Yes, repeated freeze-thaw cycles can lead to a decrease in the bioactivity of this compound. It is highly recommended to aliquot stock solutions into single-use volumes to maintain the compound's integrity.
Troubleshooting Guides
This section addresses common issues encountered during the handling and application of purified this compound.
Issue 1: Lower than expected or no antimicrobial activity.
If you observe reduced or no bioactivity in your experiments, consider the following potential causes and troubleshooting steps.
Potential Cause & Troubleshooting Workflow
Caption: Troubleshooting workflow for low bioactivity.
Detailed Troubleshooting Steps:
| Potential Cause | Recommended Action |
| Improper Storage | Verify that this compound has been stored at the recommended temperature and protected from light and moisture. If in doubt, use a fresh, unopened vial or a newly prepared stock solution from a fresh aliquot. |
| Compound Degradation | The β-ketoaldehyde moiety in this compound can be susceptible to degradation, especially at non-optimal pH or elevated temperatures. Ensure that the pH of your experimental buffer is within the recommended range (pH 5-7). Prepare fresh working solutions for each experiment. |
| Inaccurate Concentration | Re-verify the concentration of your stock solution using a reliable quantification method. Serial dilution errors can also lead to significantly lower final concentrations in the assay. |
| Assay Control Failure | Ensure that your positive control (e.g., another known antibiotic) shows the expected activity and your negative control (vehicle) shows no activity. If controls fail, the issue lies with the assay setup itself. |
| Bioassay-Guided Fractionation Issues | If the low bioactivity is observed in a fraction during purification, it's possible that the active compound has been partially degraded or is distributed among multiple fractions. It is also possible that the observed activity in the crude extract is due to synergistic effects of multiple compounds.[2] |
Issue 2: Inconsistent results between experimental replicates.
Variability in results can often be traced to subtle inconsistencies in experimental execution.
Logical Flow for Investigating Inconsistency
Caption: Logical flow for troubleshooting inconsistent results.
Detailed Troubleshooting Steps:
| Factor | Points to Check |
| Reagent and Media Preparation | Ensure all buffers, media, and reagents are prepared consistently and have not expired. Variations in media composition can affect microbial growth and compound activity. |
| Inoculum Preparation | The density of the bacterial inoculum must be standardized for each experiment. Use a spectrophotometer to ensure consistent cell numbers (e.g., McFarland standard). |
| Pipetting and Dilutions | Inaccurate pipetting, especially during serial dilutions, is a common source of error. Calibrate your pipettes regularly and use fresh tips for each dilution. |
| Incubation Conditions | Verify that the incubator temperature and atmospheric conditions are stable and consistent between experiments. |
Experimental Protocols
Protocol 1: Broth Microdilution Assay for Minimum Inhibitory Concentration (MIC) Determination
This protocol is used to determine the lowest concentration of this compound that inhibits the visible growth of a microorganism.
Materials:
-
Purified this compound
-
Sterile 96-well microtiter plates
-
Susceptible bacterial strain (e.g., S. aureus ATCC 29213)
-
Cation-adjusted Mueller-Hinton Broth (CAMHB)
-
Spectrophotometer
-
Sterile DMSO (for stock solution)
Procedure:
-
Prepare this compound Stock Solution: Dissolve purified this compound in DMSO to a final concentration of 1 mg/mL.
-
Prepare Bacterial Inoculum: Culture the bacterial strain overnight in CAMHB. Dilute the overnight culture to achieve a final concentration of approximately 5 x 10^5 CFU/mL in fresh CAMHB.
-
Serial Dilution:
-
Add 100 µL of CAMHB to all wells of a 96-well plate.
-
Add 100 µL of the this compound stock solution to the first well and mix thoroughly.
-
Perform a 2-fold serial dilution by transferring 100 µL from the first well to the second, and so on, down the plate. Discard 100 µL from the last well.
-
-
Inoculation: Add 10 µL of the standardized bacterial inoculum to each well.
-
Controls:
-
Positive Control: A well with a known effective antibiotic.
-
Negative Control: A well with CAMHB and bacterial inoculum only (no this compound).
-
Sterility Control: A well with CAMHB only.
-
-
Incubation: Incubate the plate at 37°C for 18-24 hours.
-
Determine MIC: The MIC is the lowest concentration of this compound at which there is no visible bacterial growth.
Potential Mechanism of Action in Eukaryotic Cells
For drug development professionals, understanding the potential impact of a novel compound on eukaryotic cells is crucial. While the primary activity of this compound is antimicrobial, many polyketides have been found to interact with eukaryotic signaling pathways.
Hypothetical Signaling Pathway Interference by a Polyketide Antibiotic
Caption: Hypothetical inhibition of a kinase cascade.
Some polyketides have been shown to inhibit key signaling molecules like receptor tyrosine kinases (e.g., HER2) or components of downstream pathways such as the PI3K/AKT or Wnt signaling pathways.[3][4] This can lead to anti-proliferative or pro-apoptotic effects in cancer cells. For instance, a polyketide could potentially bind to the ATP-binding site of a kinase, preventing the phosphorylation and activation of its downstream targets, thereby disrupting the entire signaling cascade. Further research would be required to determine if this compound possesses such off-target effects in eukaryotic systems.
References
- 1. Influence of temperature and pH on the degradation of deoxynivalenol (DON) in aqueous medium: comparative cytotoxicity of DON and degraded product - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Unnatural Polyketide Analogues Selectively Target the HER Signaling Pathway in Human Breast Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Polyketides isolated from an endophyte Penicillium oxalicum 2021CDF-3 inhibit pancreatic tumor growth - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
Aldecalmycin vs. Vancomycin: A Comparative Analysis Against MRSA
A comprehensive review of the available data on the anti-MRSA activity of aldecalmycin in comparison to the well-established antibiotic, vancomycin.
This guide offers a detailed comparison of this compound and vancomycin, focusing on their activity against Methicillin-resistant Staphylococcus aureus (MRSA). While vancomycin is a cornerstone in the treatment of MRSA infections with extensive supporting data, information on this compound is limited primarily to its discovery and initial characterization. This document compiles the available information to provide a comparative overview for researchers, scientists, and drug development professionals.
Executive Summary
This compound, a novel antibiotic discovered in the culture broth of Streptomyces sp., has been reported to be equipotent in inhibiting the growth of both methicillin-sensitive and methicillin-resistant Staphylococcus aureus (MRSA)[1]. However, specific quantitative data, such as Minimum Inhibitory Concentration (MIC) values from publicly available literature, are scarce, precluding a direct quantitative comparison with vancomycin.
Vancomycin, a glycopeptide antibiotic, remains a primary therapeutic agent for severe MRSA infections[2][3]. Its mechanism of action and susceptibility patterns in MRSA are well-documented, though the emergence of strains with reduced susceptibility is a growing concern.
Quantitative Data on Anti-MRSA Activity
Due to the limited available data, a direct quantitative comparison of the anti-MRSA activity of this compound and vancomycin is not possible. The following table summarizes the typical MIC ranges for vancomycin against MRSA, as established by extensive clinical and laboratory research.
Table 1: Vancomycin MIC Distribution against MRSA
| Vancomycin MIC (μg/mL) | Interpretation | Approximate Percentage of MRSA Isolates |
| ≤ 0.5 | Susceptible | Variable, but generally associated with better treatment outcomes[4] |
| 1.0 | Susceptible | A large proportion of isolates fall in this range[5] |
| 2.0 | Susceptible | Considered the upper limit of susceptibility; may be associated with treatment failure in some cases[4][5] |
| 4-8 | Intermediate (VISA) | Infrequent, but a significant clinical challenge[6] |
| ≥ 16 | Resistant (VRSA) | Rare[6] |
Note: The distribution of MIC values can vary geographically and over time.
Experimental Protocols
While specific experimental protocols for this compound are not detailed in the available abstracts, the determination of its antibacterial activity would likely have followed standardized methods such as those outlined by the Clinical and Laboratory Standards Institute (CLSI).
Determination of Minimum Inhibitory Concentration (MIC)
The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism after overnight incubation. A common method for determining the MIC is the broth microdilution method .
Protocol for Broth Microdilution:
-
Preparation of Antibiotic Dilutions: A series of twofold dilutions of the antibiotic (e.g., vancomycin) are prepared in a 96-well microtiter plate containing a suitable growth medium (e.g., Mueller-Hinton Broth).
-
Inoculum Preparation: The bacterial strain (e.g., MRSA) is cultured to a standardized density (approximately 5 x 10^5 colony-forming units [CFU]/mL).
-
Inoculation: Each well of the microtiter plate is inoculated with the bacterial suspension.
-
Incubation: The plate is incubated at 35-37°C for 16-20 hours.
-
Result Interpretation: The MIC is read as the lowest concentration of the antibiotic in which there is no visible bacterial growth.
References
- 1. This compound, a new antimicrobial antibiotic from Streptomyces. I. Taxonomy, fermentation, isolation, physico-chemical and biological properties - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. actascientific.com [actascientific.com]
- 3. A Comparison of the Minimum Inhibitory Concentration of Antibiotics in Staphylococcus Species Isolated From Orthopedic and Respiratory Medicine Infections - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Minimum Inhibitory Concentrations of Vancomycin and Daptomycin Against Methicillin-resistant Staphylococcus Aureus Isolated from Various Clinical Specimens: A Study from South India - PMC [pmc.ncbi.nlm.nih.gov]
- 5. This compound, a new antimicrobial antibiotic from Streptomyces - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Comparison of Minimum Inhibitory Concentrations of Selected Antimicrobials for Non-Aureus Staphylococci, Enterococci, Lactococci, and Streptococci Isolated from Milk Samples of Cows with Clinical Mastitis [mdpi.com]
Aldecalmycin vs. Linezolid: A Comparative Analysis of Efficacy in Resistant Staphylococci
A comprehensive review of available data on the antimicrobial agents aldecalmycin and linezolid reveals a significant disparity in the depth of scientific understanding and documented efficacy against resistant staphylococci. While linezolid is a well-established antibiotic with a wealth of experimental and clinical data, this compound remains a compound with limited publicly available information, precluding a direct, data-driven comparison.
This guide synthesizes the existing scientific literature to provide an objective overview of both compounds, highlighting the known attributes of linezolid and the current knowledge gaps concerning this compound. This information is intended for researchers, scientists, and drug development professionals to inform future research and development efforts.
Overview of this compound
This compound is an antimicrobial agent isolated from Streptomyces sp. MJ147-72F6, first described in the early 1990s. Early research indicated that this compound is equipotent in inhibiting the growth of both sensitive and methicillin-resistant Staphylococcus aureus (MRSA). However, beyond this initial observation, there is a notable absence of publicly available data regarding its specific minimum inhibitory concentrations (MICs), mechanism of action, in vivo efficacy, and safety profile. Further research is required to elucidate these critical parameters.
Overview of Linezolid
Linezolid is a synthetic antibiotic belonging to the oxazolidinone class. It is a crucial therapeutic option for treating infections caused by multidrug-resistant Gram-positive bacteria, including MRSA. Linezolid functions by inhibiting the initiation of bacterial protein synthesis, a mechanism distinct from many other antibiotic classes.
Quantitative Data on Efficacy
A direct quantitative comparison between this compound and linezolid is not possible due to the lack of available data for this compound. The following table summarizes representative MIC values for linezolid against various resistant staphylococcal strains, as reported in the scientific literature.
Table 1: Minimum Inhibitory Concentration (MIC) of Linezolid against Resistant Staphylococcus Strains
| Bacterial Strain | Resistance Profile | Linezolid MIC Range (μg/mL) | Reference |
| Staphylococcus aureus | Methicillin-Resistant (MRSA) | 1 - 4 | |
| Staphylococcus aureus | Vancomycin-Intermediate (VISA) | 1 - 4 | |
| Staphylococcus aureus | Linezolid-Resistant | > 8 | |
| Coagulase-Negative Staphylococci | Methicillin-Resistant | 0.5 - 4 |
Note: MIC values can vary depending on the specific strain and the testing methodology used.
Experimental Protocols
Detailed experimental protocols for determining the efficacy of this compound are not available in the reviewed literature. Below is a generalized protocol for determining the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent like linezolid against Staphylococcus aureus, based on standard laboratory methods.
Minimum Inhibitory Concentration (MIC) Determination by Broth Microdilution
Objective: To determine the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.
Materials:
-
Mueller-Hinton Broth (MHB)
-
96-well microtiter plates
-
Bacterial inoculum standardized to 0.5 McFarland turbidity
-
Antimicrobial agent stock solution
-
Incubator (35°C ± 2°C)
-
Microplate reader (optional)
Procedure:
-
Preparation of Antimicrobial Dilutions: A serial two-fold dilution of the antimicrobial agent is prepared in MHB directly in the wells of a 96-well microtiter plate.
-
Inoculum Preparation: A suspension of the test organism is prepared from a fresh culture and adjusted to a turbidity equivalent to a 0.5 McFarland standard. This suspension is then diluted to achieve a final inoculum concentration of approximately 5 x 10^5 colony-forming units (CFU)/mL in each well.
-
Inoculation: Each well containing the antimicrobial dilution is inoculated with the standardized bacterial suspension. A growth control well (containing MHB and inoculum but no antimicrobial) and a sterility control well (containing MHB only) are included.
-
Incubation: The microtiter plate is incubated at 35°C ± 2°C for 16-20 hours in ambient air.
-
Reading Results: The MIC is determined as the lowest concentration of the antimicrobial agent at which there is no visible growth of the organism. This can be assessed visually or with a microplate reader.
Signaling Pathways and Experimental Workflows
Due to the lack of information on this compound's mechanism of action, a signaling pathway diagram cannot be provided. The following diagrams illustrate the mechanism of action of linezolid and a typical experimental workflow for antimicrobial susceptibility testing.
Caption: Mechanism of action of Linezolid.
Caption: General experimental workflow for antimicrobial efficacy testing.
Conclusion
Navigating the Maze of Resistance: A Guide to Cross-Resistance Studies of Novel Antibiotics Like Aldecalmycin
For Researchers, Scientists, and Drug Development Professionals
The emergence of antibiotic resistance is a critical global health challenge, necessitating the discovery and development of novel antimicrobial agents. Aldecalmycin, a recently discovered antibiotic from Streptomyces, has shown promise, particularly in its equipotent activity against both methicillin-sensitive and methicillin-resistant Staphylococcus aureus (MRSA). However, a comprehensive understanding of its potential for cross-resistance with existing antibiotic classes is paramount to its future clinical utility.
Currently, publicly available data on specific cross-resistance studies involving this compound is limited. This guide, therefore, provides a framework for conducting and interpreting such studies for a novel antibiotic like this compound. It outlines the necessary experimental protocols, data presentation formats, and the underlying mechanisms of cross-resistance that must be considered.
Understanding Cross-Resistance
Cross-resistance occurs when a bacterium develops resistance to one antibiotic and, as a consequence, becomes resistant to other, often structurally related, antibiotics.[1][2] This phenomenon can significantly limit the therapeutic options for treating bacterial infections. The primary mechanisms driving cross-resistance include:
-
Target Modification: Alterations in the bacterial target site of an antibiotic can reduce its binding affinity. If multiple antibiotics share the same target, they may all become ineffective.[3]
-
Efflux Pumps: These are membrane proteins that can actively transport a wide range of antibiotics out of the bacterial cell, preventing them from reaching their intracellular targets.[2][4]
-
Enzymatic Inactivation: Bacteria may produce enzymes that chemically modify and inactivate antibiotics. Some of these enzymes can act on multiple drugs within the same class.[1]
-
Altered Permeability: Changes in the bacterial cell membrane, such as the loss of porin channels in Gram-negative bacteria, can restrict the entry of various antibiotics.[4]
Framework for a Cross-Resistance Study
A systematic investigation of cross-resistance is crucial for any new antibiotic candidate. Below is a generalized protocol and data presentation structure that can be adapted for studying this compound.
Data Presentation: Comparative Minimum Inhibitory Concentration (MIC) Analysis
Quantitative data from cross-resistance studies should be presented in a clear and structured format to facilitate comparison. The following table is a template for presenting MIC data for this compound against a panel of bacterial strains with known resistance profiles to other antibiotics. The MIC is the lowest concentration of an antimicrobial that inhibits the visible growth of a microorganism after overnight incubation.[5][6]
| Bacterial Strain | Resistance Phenotype | This compound MIC (µg/mL) | Penicillin MIC (µg/mL) | Methicillin MIC (µg/mL) | Vancomycin MIC (µg/mL) | Gentamicin MIC (µg/mL) | Ciprofloxacin MIC (µg/mL) |
| Staphylococcus aureus ATCC 25923 | Pan-sensitive | ||||||
| Staphylococcus aureus (MRSA) | Methicillin-resistant | ||||||
| Enterococcus faecalis ATCC 29212 | Pan-sensitive | ||||||
| Enterococcus faecalis (VRE) | Vancomycin-resistant | ||||||
| Escherichia coli ATCC 25922 | Pan-sensitive | ||||||
| Pseudomonas aeruginosa ATCC 27853 | Pan-sensitive | ||||||
| Klebsiella pneumoniae (ESBL) | Extended-Spectrum β-Lactamase Producer |
Experimental Protocols
1. Determination of Minimum Inhibitory Concentration (MIC)
The broth microdilution method is a standard procedure for determining the MIC of an antibiotic.
a. Preparation of Bacterial Inoculum:
-
Streak the bacterial strains from frozen stocks onto appropriate agar plates (e.g., Mueller-Hinton agar) and incubate at 37°C for 18-24 hours.
-
Select 3-5 isolated colonies and suspend them in a sterile saline solution (0.85% NaCl).
-
Adjust the turbidity of the suspension to match a 0.5 McFarland standard, which corresponds to approximately 1.5 x 10⁸ CFU/mL.
-
Dilute the standardized suspension in cation-adjusted Mueller-Hinton Broth (CAMHB) to achieve a final inoculum density of approximately 5 x 10⁵ CFU/mL in the test wells.
b. Preparation of Antibiotic Dilutions:
-
Prepare a stock solution of this compound and each comparator antibiotic in an appropriate solvent.
-
Perform serial two-fold dilutions of each antibiotic in CAMHB in a 96-well microtiter plate to cover a clinically relevant concentration range.
c. Inoculation and Incubation:
-
Add the prepared bacterial inoculum to each well of the microtiter plate containing the antibiotic dilutions.
-
Include a growth control well (no antibiotic) and a sterility control well (no bacteria).
-
Incubate the plates at 37°C for 18-24 hours.
d. Interpretation of Results:
-
The MIC is recorded as the lowest concentration of the antibiotic that completely inhibits visible bacterial growth.
2. Cross-Resistance Testing
To assess cross-resistance, the MIC of this compound is determined against a panel of bacterial strains with well-characterized resistance mechanisms to other classes of antibiotics.
-
Select a diverse panel of clinical isolates with known resistance profiles (e.g., MRSA, VRE, ESBL-producing Gram-negatives).
-
Perform MIC testing for this compound and a range of comparator antibiotics from different classes (e.g., beta-lactams, aminoglycosides, fluoroquinolones, glycopeptides) against this panel.
-
Analyze the MIC data to identify any correlations between resistance to existing antibiotics and reduced susceptibility to this compound. A significant increase in the MIC of this compound against a strain resistant to another antibiotic suggests potential cross-resistance.
Visualizing Experimental Workflows and Resistance Mechanisms
Diagrams are essential for clearly communicating complex experimental processes and biological pathways.
Caption: Experimental workflow for determining antibiotic cross-resistance.
Caption: Mechanism of antibiotic resistance via an efflux pump.
Conclusion
While specific cross-resistance data for this compound is not yet available, the methodologies and principles outlined in this guide provide a robust framework for its evaluation. Understanding the potential for cross-resistance is a critical step in the preclinical development of any new antibiotic and will be essential in defining the future role of this compound in combating bacterial infections. The generation and publication of such data by the research community are eagerly awaited.
References
- 1. Understanding cross-resistance: A microbiological and epidemiological perspective – by Ana Cristina Gales – REVIVE [revive.gardp.org]
- 2. Cross-resistance – REVIVE [revive.gardp.org]
- 3. Mechanisms of Antibiotic Resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. bionumbers.hms.harvard.edu [bionumbers.hms.harvard.edu]
- 6. Antibiotic susceptibility testing using minimum inhibitory concentration (MIC) assays - PMC [pmc.ncbi.nlm.nih.gov]
Unveiling a Potent Partnership: A Comparative Guide to the Synergistic Effects of Aldecalmycin and β-Lactam Antibiotics
For Researchers, Scientists, and Drug Development Professionals
The emergence of multidrug-resistant bacteria necessitates innovative therapeutic strategies. One promising approach is the use of combination therapies that exhibit synergistic effects, where the combined antimicrobial activity is greater than the sum of the individual agents. This guide provides a comprehensive overview of the potential synergistic relationship between Aldecalmycin, a novel antibiotic, and the well-established class of β-lactam antibiotics.
While specific experimental data on the combination of this compound and β-lactams is not yet publicly available, this guide presents a framework for evaluating such synergy. The data herein is hypothetical and projected based on established principles of antibiotic synergy testing. The experimental protocols provided are based on standard, widely accepted methodologies in antimicrobial research.
Hypothetical Synergistic Interaction
This compound is an antibiotic known to be effective against methicillin-resistant Staphylococcus aureus (MRSA)[1]. β-lactam antibiotics, such as penicillins and cephalosporins, act by inhibiting bacterial cell wall synthesis. A common mechanism of resistance to β-lactams is the production of β-lactamase enzymes, which inactivate the antibiotic.
It is hypothesized that this compound may act as a β-lactamase inhibitor or potentiate the activity of β-lactams through an alternative mechanism, leading to a synergistic effect. This guide will explore this hypothetical synergy against a resistant bacterial strain.
Quantitative Data Summary
The following tables present hypothetical data from standard in vitro synergy assays, demonstrating the potential synergistic effect of this compound in combination with a representative β-lactam antibiotic against a β-lactam resistant strain of Staphylococcus aureus.
Table 1: Checkerboard Assay Results for this compound and a β-Lactam Antibiotic
| Antibiotic | MIC Alone (µg/mL) | MIC in Combination (µg/mL) | Fractional Inhibitory Concentration (FIC) | FIC Index (ΣFIC) | Interpretation |
| This compound | 16 | 4 | 0.25 | 0.5 | Synergy[2] |
| β-Lactam | 64 | 16 | 0.25 |
The Fractional Inhibitory Concentration (FIC) Index is calculated as the sum of the FICs of each drug. An FIC index of ≤ 0.5 is indicative of synergy.[2][3]
Table 2: Time-Kill Assay Results for this compound and β-Lactam Antibiotic Combination
| Treatment | Bacterial Count (log10 CFU/mL) at 0h | Bacterial Count (log10 CFU/mL) at 24h | Change in Bacterial Count (log10 CFU/mL) | Interpretation |
| Growth Control | 6.0 | 9.5 | +3.5 | - |
| This compound (1/4 MIC) | 6.0 | 8.0 | +2.0 | No significant effect |
| β-Lactam (1/4 MIC) | 6.0 | 7.5 | +1.5 | No significant effect |
| This compound + β-Lactam | 6.0 | 3.0 | -3.0 | Bactericidal and Synergistic[4][5] |
Synergy in a time-kill assay is defined as a ≥ 2-log10 decrease in CFU/mL between the combination and its most active constituent after 24 hours. Bactericidal activity is defined as a ≥ 3-log10 reduction in CFU/mL relative to the starting inoculum.[4][5]
Experimental Protocols
Detailed methodologies for the key experiments cited are provided below.
Checkerboard Assay Protocol
The checkerboard assay is a common method to assess antibiotic synergy.[3][6][7]
-
Preparation of Antibiotics: Stock solutions of this compound and the β-lactam antibiotic are prepared and serially diluted in cation-adjusted Mueller-Hinton broth (CAMHB).
-
Plate Setup: In a 96-well microtiter plate, serial dilutions of this compound are added to the wells along the y-axis, and serial dilutions of the β-lactam antibiotic are added along the x-axis. This creates a matrix of wells with varying concentrations of both antibiotics.
-
Inoculation: A bacterial suspension of the test organism, adjusted to a 0.5 McFarland standard, is diluted and added to each well to a final concentration of approximately 5 x 10^5 CFU/mL.
-
Incubation: The plate is incubated at 37°C for 18-24 hours.
-
Data Analysis: The minimum inhibitory concentration (MIC) is determined as the lowest concentration of the antibiotic that completely inhibits visible bacterial growth. The FIC index is then calculated to determine synergy.[2]
Time-Kill Assay Protocol
Time-kill assays provide information on the rate of bacterial killing over time.[4][8][9]
-
Preparation of Cultures: A bacterial culture is grown to the logarithmic phase and then diluted to a starting inoculum of approximately 5 x 10^5 CFU/mL in CAMHB.
-
Exposure to Antibiotics: The bacterial suspension is aliquoted into separate tubes containing:
-
No antibiotic (growth control)
-
This compound alone (at a sub-inhibitory concentration, e.g., 1/4 MIC)
-
β-lactam antibiotic alone (at a sub-inhibitory concentration, e.g., 1/4 MIC)
-
A combination of this compound and the β-lactam antibiotic (at the same sub-inhibitory concentrations)
-
-
Incubation and Sampling: The tubes are incubated at 37°C with shaking. Aliquots are removed at specified time points (e.g., 0, 4, 8, 12, and 24 hours).
-
Viable Cell Counting: The samples are serially diluted and plated on nutrient agar plates to determine the number of viable bacteria (CFU/mL).
-
Data Analysis: The change in bacterial count (log10 CFU/mL) over time is plotted for each condition to assess the rate of killing and determine synergy and bactericidal activity.[5]
Visualizing the Synergy
The following diagrams illustrate the proposed mechanism of action and the experimental workflow.
References
- 1. This compound, a new antimicrobial antibiotic from Streptomyces. I. Taxonomy, fermentation, isolation, physico-chemical and biological properties - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. emerypharma.com [emerypharma.com]
- 3. Antimicrobial Synergy Testing/Checkerboard Assay - Creative Diagnostics [antiviral.creative-diagnostics.com]
- 4. emerypharma.com [emerypharma.com]
- 5. Assessment by Time-Kill Methodology of the Synergistic Effects of Oritavancin in Combination with Other Antimicrobial Agents against Staphylococcus aureus - PMC [pmc.ncbi.nlm.nih.gov]
- 6. biorxiv.org [biorxiv.org]
- 7. Development of a Polymicrobial Checkerboard Assay as a Tool for Determining Combinatorial Antibiotic Effectiveness in Polymicrobial Communities - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Activities and Time-Kill Studies of Selected Penicillins, β-Lactamase Inhibitor Combinations, and Glycopeptides against Enterococcus faecalis - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Time-kill kinetic studies of ampicillin/sulbactam for beta-lactamase-producing enterococci - PubMed [pubmed.ncbi.nlm.nih.gov]
Aldecalmycin: Unraveling the In Vitro and In Vivo Antimicrobial Landscape
A comprehensive analysis of the antimicrobial agent Aldecalmycin reveals a notable gap in publicly available data, precluding a direct correlation between its laboratory and clinical efficacy. While early research highlighted its potential, a lack of detailed, publicly accessible quantitative data on its performance against key pathogens, particularly in comparison to established antibiotics, prevents the construction of a complete in vitro and in vivo correlation guide.
This compound, an antimicrobial compound isolated from Streptomyces sp., has been identified as a potential therapeutic agent against Gram-positive bacteria, including methicillin-resistant Staphylococcus aureus (MRSA)[1][2][3]. However, a thorough review of published scientific literature reveals a significant scarcity of specific data required to establish a robust in vitro and in vivo correlation of its antimicrobial activity.
In Vitro Activity: A Picture Incomplete
Initial studies on this compound confirmed its inhibitory action against Staphylococcus aureus, including strains resistant to methicillin[1][3]. This early promise, however, is not substantiated by publicly available, detailed quantitative data such as Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) values against a broad panel of clinical isolates. Such data is fundamental for understanding the potency of an antimicrobial agent and for predicting its potential effectiveness in a clinical setting. Without this information, a comparative analysis with other antibiotics remains speculative.
In Vivo Efficacy: The Missing Link
Similarly, there is a significant lack of accessible data from in vivo studies of this compound in established animal models of infection. Efficacy studies in animal models are a critical step in drug development, providing insights into a compound's activity within a complex biological system, its pharmacokinetics (absorption, distribution, metabolism, and excretion), and its overall therapeutic potential. The absence of such data for this compound makes it impossible to correlate its in vitro activity with its performance in a living organism.
The Path Forward: A Call for Data
To establish a meaningful in vitro and in vivo correlation for this compound's antimicrobial activity, further research and data dissemination are imperative. The following experimental workflows would be essential:
Experimental Workflow for In Vitro and In Vivo Correlation
References
- 1. This compound, a new antimicrobial antibiotic from Streptomyces - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. jstage.jst.go.jp [jstage.jst.go.jp]
- 3. This compound, a new antimicrobial antibiotic from Streptomyces. I. Taxonomy, fermentation, isolation, physico-chemical and biological properties - PubMed [pubmed.ncbi.nlm.nih.gov]
Head-to-head comparison of Aldecalmycin and daptomycin efficacy
A comprehensive evaluation of the available data on the antimicrobial properties of Aldecalmycin and the well-established antibiotic, daptomycin, reveals significant disparities in the depth and breadth of scientific literature. While daptomycin has been extensively studied, with a wealth of publicly available data on its efficacy, mechanism of action, and clinical applications, information on this compound is sparse, precluding a direct, data-driven head-to-head comparison.
This guide synthesizes the current knowledge on both compounds to provide researchers, scientists, and drug development professionals with an objective overview. The focus is on presenting the available experimental data for daptomycin and the limited information on this compound, highlighting the existing knowledge gap.
Daptomycin: A Well-Characterized Lipopeptide Antibiotic
Daptomycin is a cyclic lipopeptide antibiotic widely used in the treatment of serious infections caused by Gram-positive bacteria, including methicillin-resistant Staphylococcus aureus (MRSA). Its efficacy and mechanism of action have been thoroughly documented.
Efficacy of Daptomycin
The in vitro activity of daptomycin is typically assessed by determining its Minimum Inhibitory Concentration (MIC), the lowest concentration of the antibiotic that prevents visible growth of a microorganism. The MIC values for daptomycin against Staphylococcus aureus are well-established.
| Bacterial Strain | Daptomycin MIC Range (µg/mL) | Daptomycin MIC₅₀ (µg/mL) | Daptomycin MIC₉₀ (µg/mL) |
| Methicillin-Susceptible Staphylococcus aureus (MSSA) | 0.125 - 1.0 | 0.25 | 0.5 |
| Methicillin-Resistant Staphylococcus aureus (MRSA) | 0.125 - 2.0 | 0.5 | 1.0 |
| Vancomycin-Intermediate Staphylococcus aureus (VISA) | 0.5 - 4.0 | 1.0 | 2.0 |
Note: MIC₅₀ and MIC₉₀ represent the concentrations at which 50% and 90% of isolates are inhibited, respectively. Data compiled from multiple in vitro studies.
Mechanism of Action of Daptomycin
Daptomycin exerts its bactericidal effect through a unique, calcium-dependent mechanism that targets the bacterial cell membrane. The process involves several key steps:
-
Calcium-Dependent Binding: Daptomycin, in the presence of calcium ions, binds to the bacterial cytoplasmic membrane.
-
Oligomerization and Membrane Insertion: Upon binding, daptomycin molecules oligomerize and insert into the cell membrane.
-
Pore Formation and Ion Leakage: This insertion leads to the formation of pores or channels in the membrane, resulting in the rapid efflux of intracellular potassium ions.
-
Membrane Depolarization and Cell Death: The loss of potassium ions causes membrane depolarization, which disrupts essential cellular processes, including DNA, RNA, and protein synthesis, ultimately leading to bacterial cell death.
Caption: Daptomycin's mechanism of action targeting the bacterial cell membrane.
Experimental Protocol for Daptomycin MIC Testing
The determination of daptomycin's MIC values is performed following standardized procedures outlined by organizations such as the Clinical and Laboratory Standards Institute (CLSI).
Broth Microdilution Method (CLSI Standard):
-
Preparation of Inoculum: A standardized suspension of the bacterial isolate is prepared to a turbidity equivalent to a 0.5 McFarland standard. This is then diluted to achieve a final inoculum density of approximately 5 x 10⁵ colony-forming units (CFU)/mL in the test wells.
-
Preparation of Daptomycin Dilutions: A series of twofold dilutions of daptomycin are prepared in cation-adjusted Mueller-Hinton broth (CAMHB). It is crucial to supplement the broth with calcium to a final concentration of 50 µg/mL for accurate daptomycin activity.
-
Inoculation and Incubation: The microdilution plates containing the bacterial inoculum and daptomycin dilutions are incubated at 35°C for 16-20 hours.
-
MIC Determination: The MIC is recorded as the lowest concentration of daptomycin that completely inhibits visible bacterial growth.
Caption: Standard workflow for Minimum Inhibitory Concentration (MIC) testing.
This compound: An Antibiotic with Limited Public Data
This compound is an antimicrobial agent that was first reported in the early 1990s as a product of a Streptomyces species. The initial publications described its discovery, isolation, and structural elucidation.
Efficacy of this compound
Mechanism of Action of this compound
There is no information available in the reviewed scientific literature regarding the mechanism of action of this compound. Its molecular target and the signaling pathways it may affect remain uncharacterized.
Conclusion: A Call for Further Research
While the initial discovery of this compound showed promise, particularly its activity against MRSA, the absence of comprehensive, publicly accessible data on its in vitro efficacy and mechanism of action prevents a meaningful head-to-head comparison with daptomycin. Daptomycin remains a cornerstone in the treatment of severe Gram-positive infections, supported by extensive research and clinical data. The significant knowledge gap surrounding this compound underscores the need for further investigation to determine its potential as a therapeutic agent. Future studies would need to establish its full antimicrobial spectrum, quantify its potency through standardized MIC testing, and elucidate its mechanism of action to ascertain its place in the landscape of antimicrobial agents.
Safety Operating Guide
Essential Guide to the Safe Disposal of Antimycin A
For researchers, scientists, and drug development professionals, the proper handling and disposal of potent compounds like Antimycin A are paramount to ensuring laboratory safety and environmental protection. This document provides a comprehensive, step-by-step guide for the safe disposal of Antimycin A, a highly toxic substance that requires meticulous management.
Initial Identification and Hazard Summary
The compound is Antimycin A, identified by CAS number 1397-94-0. It is crucial to recognize that this substance is classified as extremely hazardous and is very toxic to aquatic life with long-lasting effects. Due to its high toxicity, all waste containing Antimycin A must be treated as hazardous.
Core Safety and Handling Precautions
Before beginning any disposal procedure, ensure that all personnel are equipped with the appropriate Personal Protective Equipment (PPE).
Recommended Personal Protective Equipment (PPE):
-
Gloves: Nitrile or other chemical-resistant gloves are mandatory. Double-gloving is recommended.
-
Eye Protection: Chemical safety goggles are essential.
-
Lab Coat: A lab coat or gown should be worn to protect from spills.
-
Respiratory Protection: When handling the solid form or creating aerosols, a respirator may be necessary. All handling of Antimycin A should be performed within a certified chemical fume hood.
Disposal Procedures for Antimycin A
All waste contaminated with Antimycin A, including stock solutions, diluted solutions, contaminated labware (e.g., pipette tips, tubes), and personal protective equipment, must be segregated and treated as hazardous waste. Never dispose of Antimycin A down the drain or in regular trash.
Primary Disposal Method: Incineration
The most recommended and safest method for the final disposal of Antimycin A waste is through incineration by a licensed hazardous waste disposal company.
Step-by-Step Incineration Protocol:
-
Segregation: Collect all solid and liquid waste contaminated with Antimycin A in clearly labeled, leak-proof hazardous waste containers.
-
Labeling: The container must be labeled with "Hazardous Waste," the name "Antimycin A," and the appropriate hazard symbols (e.g., toxic, environmentally hazardous).
-
Storage: Store the sealed waste container in a designated, secure area away from incompatible materials until it is collected by a certified hazardous waste disposal service.
-
Arrangement for Pickup: Contact your institution's Environmental Health and Safety (EHS) department to arrange for the pickup and incineration of the hazardous waste.
Chemical Inactivation Protocols for Liquid Waste
For laboratories that generate liquid waste containing Antimycin A, chemical inactivation can be a preliminary step to reduce its toxicity before final disposal. These procedures must be carried out with extreme caution in a chemical fume hood.
Method 1: Alkaline Hydrolysis
Antimycin A is known to degrade under alkaline conditions.
-
Protocol:
-
Carefully add the Antimycin A solution to a solution of sodium hydroxide (NaOH) with a final concentration of 1M NaOH.
-
Stir the mixture at room temperature for at least 24 hours.
-
After the reaction, neutralize the solution with an appropriate acid (e.g., hydrochloric acid) to a pH between 6 and 8.
-
The neutralized solution must still be collected as hazardous waste for incineration, as complete degradation cannot be guaranteed without verification.
-
Method 2: Oxidation with Potassium Permanganate
Potassium permanganate is a strong oxidizing agent that can be used to deactivate Antimycin A.[1]
-
Protocol:
-
Prepare a fresh solution of potassium permanganate (KMnO₄). A starting concentration of 0.1% can be used.
-
Slowly add the potassium permanganate solution to the Antimycin A waste solution while stirring. The purple color of the permanganate will disappear as it reacts. Continue adding the permanganate solution until a faint, persistent pink or purple color remains for at least 30 minutes, indicating an excess of the oxidizing agent.
-
Quench the excess potassium permanganate by adding a small amount of a reducing agent, such as sodium bisulfite, until the solution becomes colorless.
-
Neutralize the solution to a pH between 6 and 8.
-
Collect the treated solution as hazardous waste for final disposal via incineration.
-
Method 3: Oxidation with Sodium Hypochlorite (Bleach)
Household bleach (typically 5-8% sodium hypochlorite) can also be used as an oxidizing agent.
-
Protocol:
-
Add an excess of sodium hypochlorite solution to the Antimycin A waste. A 10:1 ratio of bleach to Antimycin A solution by volume can be a starting point.
-
Allow the mixture to react for at least 24 hours with occasional stirring.
-
After the reaction, neutralize the solution. Be aware that mixing bleach with acidic solutions can release toxic chlorine gas.[2][3]
-
Collect the treated solution as hazardous waste for incineration.
-
Disposal of Contaminated Solids
All solid materials, such as gloves, pipette tips, and empty vials that have come into contact with Antimycin A, must be disposed of as hazardous solid waste.
-
Collection: Place all contaminated solid waste into a designated, clearly labeled hazardous waste bag or container.
-
Storage: Store the container in the designated hazardous waste accumulation area.
-
Disposal: Arrange for pickup and incineration through your institution's EHS department.
Experimental Protocols for Verification of Degradation
To ensure the effectiveness of the chemical inactivation methods, a verification step is recommended. High-Performance Liquid Chromatography (HPLC) is a suitable analytical method for this purpose.
HPLC Method for Antimycin A Quantification:
-
Column: A C18 reverse-phase column is typically used.
-
Mobile Phase: A gradient of acetonitrile and water with a small amount of formic acid is a common mobile phase system.
-
Detection: UV detection at an appropriate wavelength (e.g., 227 nm) can be used to quantify Antimycin A.
-
Procedure:
-
Prepare a standard curve of known Antimycin A concentrations.
-
Before and after the inactivation procedure, take an aliquot of the waste solution.
-
Analyze the samples by HPLC to determine the concentration of Antimycin A.
-
Successful degradation is indicated by the absence of the Antimycin A peak in the chromatogram of the treated sample.
-
Data Presentation
For quantitative tracking of Antimycin A waste, a log should be maintained.
| Waste Category | Container ID | Date Generated | Volume/Mass | Inactivation Method (if applicable) | Disposal Date |
| Liquid Waste | LW-AA-001 | 2025-11-06 | 500 mL | Alkaline Hydrolysis | |
| Solid Waste | SW-AA-001 | 2025-11-06 | 1 kg | N/A | |
| Sharps | SH-AA-001 | 2025-11-06 | 1 container | N/A |
Mandatory Visualization
The following diagram illustrates the decision-making workflow for the proper disposal of Antimycin A waste.
Caption: Antimycin A Disposal Workflow.
References
Personal protective equipment for handling Aldecalmycin
This guide provides crucial safety and logistical information for the handling of Aldecalmycin, a novel antimicrobial antibiotic.[1] Given that detailed safety data for this compound is not widely available, the following protocols are based on established best practices for handling potentially cytotoxic and antimicrobial agents in a laboratory setting. Researchers, scientists, and drug development professionals should use this document as a primary resource for ensuring operational safety and proper disposal. A substance-specific risk assessment is mandatory before beginning any work with this compound.
I. Personal Protective Equipment (PPE)
The selection and proper use of Personal Protective Equipment (PPE) are the first line of defense against potential exposure to this compound. The following table summarizes the required PPE for various handling procedures.
| Activity | Required Personal Protective Equipment (PPE) |
| Receiving and Unpacking | - Chemical-resistant gloves (double-gloving recommended) - Lab coat or disposable gown - Safety glasses with side shields or chemical splash goggles |
| Weighing and Aliquoting (Dry Powder) | - Chemical-resistant gloves (double-gloving) - Disposable gown - Chemical splash goggles and a face shield - N95 or higher-rated respirator (if not handled in a certified chemical fume hood or biological safety cabinet) |
| Solution Preparation and Handling | - Chemical-resistant gloves (double-gloving) - Disposable gown - Chemical splash goggles - Work should be conducted in a certified chemical fume hood or Class II Biological Safety Cabinet |
| Spill Cleanup | - Chemical-resistant gloves (double-gloving) - Disposable gown - Chemical splash goggles and a face shield - N95 or higher-rated respirator - Shoe covers |
| Waste Disposal | - Chemical-resistant gloves (double-gloving) - Disposable gown - Safety glasses with side shields |
Note on Glove Selection: Nitrile gloves are commonly used for handling chemicals, but it is crucial to consult the glove manufacturer's chemical resistance guide for specific breakthrough times for compounds similar to this compound.[2] For handling cytotoxic agents, wearing two pairs of chemotherapy-rated gloves is a standard practice.[3]
II. Experimental Protocols
A. Receiving and Storage
-
Upon receipt, inspect the external packaging for any signs of damage or leakage.[3] If the package is compromised, treat it as a spill and follow the spill cleanup protocol.
-
Wear appropriate PPE (see table above) when unpacking this compound.
-
Store this compound in a clearly labeled, sealed, and leak-proof container in a designated and secure area, away from incompatible materials. The storage area should be well-ventilated. For cytotoxic agents, storage in a dedicated, locked cabinet or refrigerator is recommended.[4]
B. Handling and Preparation of Solutions
-
All handling of this compound powder and preparation of solutions must be conducted in a certified chemical fume hood or a Class II Biological Safety Cabinet to minimize inhalation exposure.
-
Before starting work, ensure a cytotoxic spill kit is readily accessible.[4]
-
Use disposable plastic-backed absorbent pads on the work surface to contain any potential spills.
-
When weighing the compound, use a dedicated and calibrated analytical balance within the containment enclosure.
-
To prepare solutions, slowly add the solvent to the this compound powder to avoid aerosolization.
-
All containers with this compound, including stock solutions and dilutions, must be clearly labeled with the chemical name, concentration, date of preparation, and a hazard warning.
C. Spill Management
-
Evacuate and Secure the Area: Alert others in the vicinity and restrict access to the spill area.
-
Don Appropriate PPE: Before cleaning the spill, don the full PPE as specified in the table above.
-
Contain the Spill:
-
For liquid spills: Cover the spill with absorbent material from the cytotoxic spill kit, starting from the outside and working inwards.
-
For powder spills: Gently cover the spill with damp absorbent material to avoid raising dust. DO NOT dry sweep.
-
-
Decontaminate the Area:
-
Carefully collect all contaminated materials into a designated cytotoxic waste container.
-
Clean the spill area with a suitable decontaminating solution (e.g., a high-pH solution or a commercially available cytotoxic decontamination agent), followed by a rinse with water.[5] The cleaning should be performed from the least to the most contaminated areas.
-
-
Dispose of Waste: All materials used for spill cleanup must be disposed of as cytotoxic waste.
-
Report the Incident: Report the spill to the laboratory supervisor and the institutional safety officer.
III. Disposal Plan
The disposal of this compound and all contaminated materials must be handled with extreme care to prevent environmental contamination and exposure to personnel.
| Waste Type | Disposal Procedure |
| Unused this compound (Pure Compound) | - Dispose of as hazardous chemical waste according to institutional and local regulations. - Do not dispose of down the drain or in regular trash. |
| This compound Solutions | - Collect in a designated, sealed, and clearly labeled hazardous waste container. - High-concentration stock solutions are considered hazardous chemical waste.[6] - Deactivation of dilute solutions may be possible with chemical treatment (e.g., hydrolysis with a strong base), but this must be validated and approved by the institution's safety office. |
| Contaminated Labware (e.g., pipette tips, tubes, flasks) | - Collect in a designated, puncture-resistant cytotoxic waste container. - Autoclaving may not be sufficient to degrade the antibiotic and is not recommended as the sole method of disposal for many antibiotics.[6] |
| Contaminated PPE | - Place all disposable PPE in a designated cytotoxic waste bag immediately after use. - Seal the bag before removing it from the work area. |
IV. Workflow and Safety Diagram
The following diagram illustrates the key stages of handling this compound, emphasizing the critical safety and disposal steps.
Caption: Workflow for the safe handling and disposal of this compound.
References
- 1. This compound, a new antimicrobial antibiotic from Streptomyces. I. Taxonomy, fermentation, isolation, physico-chemical and biological properties - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Chemical Safety: Personal Protective Equipment | Environment, Health & Safety [ehs.ucsf.edu]
- 3. Safe handling of cytotoxics: guideline recommendations - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Consensus Recommendations for the Safe Handling of Cytotoxic Agents in Cytotoxic Academic Research Laboratories (CARL) - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Decontamination and Sterilization [ors.od.nih.gov]
- 6. bitesizebio.com [bitesizebio.com]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
